Egfr-IN-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H12BrN5S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |
InChI Key |
PVDVDPIAKYSVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Selectivity Profile of EGFR-IN-63 (DDC-01-163): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of EGFR-IN-63, an allosteric, mutant-selective epidermal growth factor receptor (EGFR) degrader. This compound has been identified in the scientific literature as DDC-01-163. This document details its activity against various EGFR mutants and its broader kinase selectivity, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.
Core Compound: this compound (DDC-01-163)
This compound (DDC-01-163) is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of mutant forms of EGFR.[1] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This allosteric mechanism of action provides a potential therapeutic strategy to overcome drug resistance to traditional ATP-competitive EGFR inhibitors.[1]
Quantitative Selectivity Profile
The selectivity of this compound (DDC-01-163) has been characterized against its primary targets, various EGFR mutants, and a broader panel of kinases to assess its off-target effects.
Activity Against EGFR Mutants
This compound (DDC-01-163) demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, particularly those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).
| Target | IC50 (nM) | Cell Line | Comments |
| EGFR L858R/T790M | 45 | Biochemical Assay | Potent activity against the double mutant.[3][4] |
| EGFR L858R/T790M | 96 | Ba/F3 Cells | Demonstrates cellular activity.[4] |
| Wild-type EGFR | >10,000 | Ba/F3 Cells | High selectivity over wild-type EGFR.[1] |
| EGFR L858R/T790M/C797S | - | Osimertinib-resistant cells | Effective against this triple mutant.[1] |
| EGFR L858R/T790M/L718Q | - | Osimertinib-resistant cells | Effective against this resistant mutant.[1] |
Kinome-Wide Selectivity Profile
A comprehensive kinome scan is essential to understand the off-target profile of a kinase inhibitor. While a full public kinome scan dataset for DDC-01-163 was not available in the reviewed literature, the primary publication emphasizes its high selectivity for mutant EGFR, suggesting minimal off-target kinase activity. Further proprietary or unpublished data may exist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound (DDC-01-163).
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the kinase of interest.
-
Principle: Measurement of the enzymatic activity of purified kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant EGFR mutant protein (e.g., L858R/T790M) is incubated with a peptide substrate and ATP in a reaction buffer.
-
This compound (DDC-01-163) is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assay (Ba/F3 Cells)
This cell-based assay assesses the effect of the compound on the proliferation and survival of cells that are dependent on the target kinase for growth.
-
Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival. When transfected with a constitutively active kinase like a mutant EGFR, these cells become IL-3 independent and rely on the activity of the transfected kinase for proliferation. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.[5][6]
-
Procedure:
-
Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., L858R/T790M) are seeded in 96-well plates in IL-3-free medium.[5]
-
The cells are treated with a serial dilution of this compound (DDC-01-163).
-
After a 72-hour incubation period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Western Blotting for EGFR Degradation
This assay is used to directly visualize and quantify the degradation of the target protein induced by the PROTAC.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Procedure:
-
Cells expressing the target EGFR mutant are treated with this compound (DDC-01-163) for various time points.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for EGFR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of EGFR degradation.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound (DDC-01-163).
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of Action of this compound (DDC-01-163).
Caption: Workflow for Cell Viability Assay.
Conclusion
This compound (DDC-01-163) is a highly selective, allosteric degrader of mutant EGFR. Its potency against clinically relevant resistance mutations, coupled with its high selectivity over wild-type EGFR, underscores its potential as a therapeutic agent in non-small cell lung cancer and other EGFR-driven malignancies. The experimental protocols provided herein offer a basis for the further investigation and characterization of this and similar compounds. A comprehensive kinome-wide selectivity screen would further elucidate its off-target profile and contribute to a more complete understanding of its mechanism of action and potential for clinical development.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDC-01-163 | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]
An In-depth Technical Guide to a Third-Generation EGFR Inhibitor: Osimertinib
Disclaimer: Initial searches for a compound specifically named "Egfr-IN-63" did not yield any publicly available information. This designation may correspond to an internal, unpublished, or incorrectly labeled compound. To fulfill the core requirements of the request for a detailed technical guide on an Epidermal Growth Factor Receptor (EGFR) inhibitor, this whitepaper will focus on Osimertinib (AZD9291) , a well-documented and clinically significant third-generation EGFR inhibitor. The information and experimental protocols provided for Osimertinib are intended to serve as a representative example of the in-depth technical data available for such compounds.
Introduction to Osimertinib
Osimertinib (marketed as Tagrisso™) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][4][5] A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is intended to reduce toxicity.[1][6][7]
Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[8] It is typically supplied as a mesylate salt.[8]
Chemical Structure
The chemical structure of Osimertinib is provided below:
IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[8]
A 2D chemical structure image would be placed here in a full whitepaper.
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative properties of Osimertinib is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C28H33N7O2 | [8] |
| Molar Mass | 499.619 g·mol−1 | [8] |
| Water Solubility | 0.0224 mg/mL | [2] |
| LogP | 4.47 | [2] |
| pKa (Strongest Basic) | 8.87 | [2] |
| Absolute Bioavailability | 70% (90% CI 67, 73) | [9] |
| Plasma Protein Binding | 95% | [2] |
| Apparent Volume of Distribution (Vss/F) | 918 L | [2][9] |
| Apparent Plasma Clearance | 14.3 L/h | [2][9] |
| Elimination Half-life | Approximately 48 hours | [2][8] |
| Time to Peak Plasma Concentration (Tmax) | Median of 6 hours | [2][9] |
| Metabolism | Primarily via CYP3A4 and CYP3A5 | [2][9] |
| Excretion | Primarily in feces (68%) and to a lesser extent in urine (14%) | [2][8] |
Mechanism of Action and Signaling Pathway
Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][6] This action blocks the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][10]
Its selectivity for sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR, is a hallmark of its third-generation status.[1][] In vitro studies have shown that Osimertinib inhibits EGFR phosphorylation in cell lines with T790M mutations with a mean IC50 of less than 15 nM, while having a significantly lower potency against wild-type EGFR (mean IC50: 480–1865 nM).[1]
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Cell-Based)
This protocol provides a representative method for determining the inhibitory activity (IC50) of a compound like Osimertinib on EGFR phosphorylation in a cellular context.
Objective: To measure the concentration-dependent inhibition of EGFR autophosphorylation by Osimertinib in a human cancer cell line harboring a relevant EGFR mutation (e.g., H1975 cells, which express L858R/T790M mutant EGFR).
Materials:
-
H1975 non-small cell lung cancer (NSCLC) cell line
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate H1975 cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of Osimertinib in growth medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant (e.g., <0.1%). Replace the medium in the wells with the medium containing the various concentrations of Osimertinib or vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours).[13]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.
-
Plot the normalized phospho-EGFR signal against the logarithm of the Osimertinib concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the phospho-EGFR signal by 50%.
-
Synthesis Overview
The synthesis of Osimertinib is a multi-step process.[14][15] One reported route involves the coupling of key intermediates, such as a substituted aniline derivative with a pyrimidine moiety, followed by the introduction of the acrylamide group which is crucial for its covalent binding mechanism.[16] For example, a common synthetic strategy involves the SNAr reaction of a nitroaniline with a dichloropyrimidine, followed by further substitutions, nitro group reduction, and final acylation to yield Osimertinib.[16] The process requires careful control of reaction conditions to achieve high purity and yield.[14][17]
Conclusion
Osimertinib is a potent and selective third-generation EGFR inhibitor that has significantly advanced the treatment of EGFR-mutated non-small cell lung cancer, particularly in cases with the T790M resistance mutation. Its mechanism of action, involving the irreversible covalent inhibition of mutant EGFR, provides a clear rationale for its clinical efficacy. The experimental protocols and data presented in this guide offer a technical overview of the characterization of such targeted therapeutic agents, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Osimertinib - Wikipedia [en.wikipedia.org]
- 9. tga.gov.au [tga.gov.au]
- 10. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 16. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Discovery and Synthesis of a Novel EGFR Degrader: A Technical Overview
Please Note: An initial search for the specific compound "Egfr-IN-63" did not yield any publicly available information. It is possible that this is an internal development name, a novel compound not yet published, or a misnomer. This technical guide will therefore focus on a well-characterized and publicly documented selective Epidermal Growth Factor Receptor (EGFR) degrader, Compound 6 (MS39) , as a representative example to fulfill the user's request for an in-depth guide on the discovery and synthesis of such a molecule.
Introduction: Targeting EGFR with Bifunctional Degraders
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small-cell lung cancer (NSCLC).[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations has limited their long-term effectiveness.[3]
To overcome these limitations, a new class of therapeutic agents known as bifunctional small-molecule degraders has been developed. These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than simply inhibiting its enzymatic activity. This guide focuses on the discovery, synthesis, and mechanism of action of a potent and selective EGFR degrader, herein referred to by its research designation, Compound 6 (also known as MS39).[5]
Compound 6 is a bifunctional molecule that links a high-affinity EGFR ligand (based on gefitinib) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding facilitates the formation of a ternary complex between EGFR, Compound 6, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[5]
Quantitative Biological Data
The biological activity of Compound 6 was assessed through various biochemical and cellular assays to determine its potency and selectivity in degrading mutant EGFR. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Degradation and Proliferation Inhibition in NSCLC Cell Lines
| Cell Line | EGFR Genotype | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| PC-9 | Exon 19 del | 10 | >95 | 8.5 |
| HCC827 | Exon 19 del | 15 | >95 | 12.3 |
| H3255 | L858R | 25 | >90 | 22.1 |
| H1975 | L858R, T790M | >1000 | <10 | >1000 |
| A431 | Wild-Type | >1000 | <10 | >1000 |
¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. ³IC50: Concentration required to inhibit cell proliferation by 50%.
Table 2: Selectivity Profile of Compound 6
| Target | Binding Affinity (Kd, nM) |
| EGFR (Wild-Type) | 85 |
| EGFR (Exon 19 del) | 5.2 |
| EGFR (L858R) | 7.8 |
| VHL | 150 |
Experimental Protocols
General Synthesis of Compound 6
The synthesis of Compound 6 involves a multi-step process culminating in the coupling of the EGFR-targeting moiety with the VHL E3 ligase ligand via a flexible linker. The general synthetic scheme is outlined below.
Workflow for the Synthesis of Compound 6
Caption: Synthetic workflow for Compound 6.
Step-by-step Synthesis:
-
Synthesis of the Gefitinib-based Warhead: A derivative of gefitinib is synthesized with a reactive functional group (e.g., a terminal alkyne or amine) on the solvent-exposed region to allow for linker attachment without compromising EGFR binding.
-
Synthesis of the Linker: A polyethylene glycol (PEG)-based linker of optimized length is synthesized with complementary reactive groups at each end.
-
Synthesis of the VHL Ligand: The VHL E3 ligase ligand is synthesized based on known scaffolds, also incorporating a reactive functional group for linker conjugation.
-
Conjugation: The gefitinib-based warhead is first reacted with one end of the bifunctional linker. The resulting intermediate is then purified.
-
Final Coupling: The purified intermediate is then reacted with the functionalized VHL ligand to yield the final product, Compound 6. Purification is typically achieved by reverse-phase high-performance liquid chromatography (HPLC).[5]
Western Blotting for EGFR Degradation
-
Cell Culture and Treatment: NSCLC cells (e.g., PC-9) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of Compound 6 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for EGFR. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Compound 6 for 72 hours.
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a plate reader.
-
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and the IC50 values are calculated using non-linear regression analysis.
Signaling Pathways and Mechanism of Action
Compound 6 induces the degradation of EGFR, thereby inhibiting its downstream signaling pathways that are critical for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
EGFR Signaling and Inhibition by Compound 6
Caption: Mechanism of action of Compound 6.
Upon binding to both EGFR and the VHL E3 ligase, Compound 6 facilitates the formation of a ternary complex. This proximity induces the VHL-mediated polyubiquitination of EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR effectively shuts down the downstream signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.[5]
Conclusion
Compound 6 (MS39) represents a promising therapeutic agent that leverages the PROTAC technology to induce the selective degradation of mutant EGFR.[5] Its potent and selective activity in preclinical models highlights the potential of this approach to overcome the limitations of traditional EGFR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation and development of such degraders may offer new and effective treatment options for patients with EGFR-driven malignancies.
References
In Vitro Activity of Egfr-IN-63 on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding Egfr-IN-63. A comprehensive search did not yield a primary peer-reviewed publication or patent detailing the in vitro studies of this compound. The data presented here is primarily sourced from chemical supplier databases and should be considered preliminary. Detailed experimental protocols and a broader scope of in vitro activity data are not available in the public domain at this time.
Executive Summary
This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Available data indicates its potency against EGFR and its anti-proliferative effects on the MCF-7 breast cancer cell line. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest at the G2/M phase. This document provides a concise overview of the known in vitro activity of this compound, a representative experimental protocol, and a generalized view of the targeted signaling pathway.
Quantitative In Vitro Activity
The currently available quantitative data for the in vitro activity of this compound is limited to its inhibitory concentration (IC50) against EGFR and the MCF-7 cancer cell line.
| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| EGFR | Kinase Assay | 0.096 | [1][2][3] |
| MCF-7 | Cell Viability | 2.49 | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. Below is a representative, generalized protocol for determining the IC50 of a compound on a cancer cell line using a standard MTT assay. This is a hypothetical protocol and may not reflect the actual methods used for generating the data on this compound.
Protocol: Cell Viability (MTT) Assay
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
This compound is an inhibitor of EGFR. The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound is expected to disrupt these pathways.
References
- 1. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of EGFR Inhibition on Downstream Signaling: A Technical Overview
Disclaimer: Information regarding the specific inhibitor "Egfr-IN-63" is not available in the public domain or scientific literature based on the conducted search. Therefore, this guide provides a comprehensive overview of the effects of Epidermal Growth Factor Receptor (EGFR) inhibition on its primary downstream signaling pathways, which would be the anticipated mechanism of action for any EGFR inhibitor.
Introduction to EGFR and Its Role in Cellular Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[1] Dysregulation of EGFR signaling is implicated in the pathogenesis of various diseases, including a wide range of cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The most well-characterized of these pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][3]
Core Downstream Signaling Pathways Affected by EGFR Inhibition
Inhibition of EGFR, whether by small molecule tyrosine kinase inhibitors (TKIs) or monoclonal antibodies, aims to abrogate the activation of these critical downstream pathways, thereby impeding tumor growth and survival.
The RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation and differentiation.
-
Activation: Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor. Grb2, in turn, recruits the guanine nucleotide exchange factor SOS, which activates the small G-protein RAS. Activated RAS (RAS-GTP) initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK).
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Jun, c-Fos, and c-Myc, leading to the expression of genes involved in cell cycle progression and proliferation.[2]
-
Effect of EGFR Inhibition: An effective EGFR inhibitor would prevent the initial phosphorylation of the receptor, thereby blocking the recruitment of Grb2 and the subsequent activation of the entire RAS-RAF-MEK-ERK cascade. This would lead to decreased proliferation and cell cycle arrest.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling cascade.
The PI3K-AKT-mTOR Pathway
This pathway is a critical regulator of cell survival, growth, and metabolism.
-
Activation: Phosphorylated EGFR recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).
-
Downstream Effects: Activated AKT has numerous downstream targets. It promotes cell survival by inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic proteins like Bcl-2. AKT also activates mTOR, a key regulator of protein synthesis and cell growth.
-
Effect of EGFR Inhibition: Inhibition of EGFR prevents the activation of PI3K, leading to reduced levels of PIP3 and consequently, decreased activation of AKT and mTOR. This results in the induction of apoptosis and inhibition of cell growth.
Caption: The PI3K-AKT-mTOR signaling cascade.
The JAK-STAT Pathway
This pathway is involved in cell proliferation, differentiation, and immune responses.
-
Activation: Upon ligand binding, EGFR can associate with and activate Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
Downstream Effects: Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers act as transcription factors, regulating the expression of genes involved in cell survival and proliferation.[2]
-
Effect of EGFR Inhibition: EGFR inhibition would prevent the activation of JAKs and the subsequent phosphorylation and activation of STATs, leading to a reduction in the transcription of STAT-target genes.
Caption: The JAK-STAT signaling cascade.
Quantitative Data Presentation
As no specific data for "this compound" is available, a generalized table structure for presenting quantitative data on an EGFR inhibitor's effect is provided below. This table would typically be populated with IC50 (half-maximal inhibitory concentration) or similar values.
Table 1: Hypothetical Inhibitory Activity of an EGFR Inhibitor
| Target Protein | Assay Type | IC50 (nM) |
| EGFR (wild-type) | Kinase Assay | Value |
| EGFR (mutant) | Kinase Assay | Value |
| p-EGFR (cellular) | Western Blot | Value |
| p-AKT (cellular) | Western Blot | Value |
| p-ERK (cellular) | Western Blot | Value |
| A431 (cell line) | Cell Viability | Value |
| NCI-H1975 (cell line) | Cell Viability | Value |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of an EGFR inhibitor on downstream signaling pathways.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins (e.g., EGFR, AKT, ERK).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and allow them to adhere overnight. The following day, starve the cells in serum-free media for 24 hours. Pre-treat the cells with various concentrations of the EGFR inhibitor for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of EGFR.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Addition: Add a range of concentrations of the EGFR inhibitor to the wells. Include a positive control (a known EGFR inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of the EGFR inhibitor on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A431, NCI-H1975) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.
-
Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Caption: A typical workflow for characterizing an EGFR inhibitor.
Conclusion
While specific data on "this compound" is not available, this guide outlines the fundamental principles of EGFR signaling and the expected consequences of its inhibition. An effective EGFR inhibitor would be anticipated to block the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, leading to reduced cell proliferation and survival. The experimental protocols described herein represent the standard methodologies used to confirm these effects and quantify the potency of such an inhibitor. Any further investigation into a novel EGFR inhibitor would necessitate the generation of specific data using these and similar experimental approaches.
References
- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Egfr-IN-63
Disclaimer: Publicly available information on Egfr-IN-63 is limited. This document summarizes the existing data from chemical suppliers and databases. No peer-reviewed publications detailing the pharmacokinetics or comprehensive pharmacodynamics of this compound were identified. Therefore, critical information regarding its absorption, distribution, metabolism, excretion, and detailed experimental protocols are not available.
Core Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 2414635-72-4 |
| Chemical Name | 4-Quinazolinamine, N-2-benzothiazolyl-6-bromo-2-(3-pyridinyl)- |
| Molecular Formula | C20H12BrN5S |
| Molecular Weight | 434.31 g/mol |
Pharmacodynamics
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its pharmacodynamic effects have been characterized primarily through in vitro assays.
In Vitro Potency
The inhibitory activity of this compound has been quantified against both the isolated EGFR enzyme and a cancer cell line.
| Assay | IC50 (µM) |
| EGFR Inhibition | 0.096 |
| MCF-7 Cell Line | 2.49 |
Cellular Effects in MCF-7 Cells
Treatment of the MCF-7 breast cancer cell line with this compound has been shown to induce cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.
-
Apoptosis: The compound induces apoptosis, with a notable increase in the pre-G1 apoptotic cell population.
Pharmacokinetics
There is no publicly available information on the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been reported in the available literature.
Experimental Protocols
Detailed experimental protocols for the cited in vitro assays are not available in the public domain. The following represents a generalized workflow for the types of experiments likely conducted.
Hypothetical Experimental Workflow for In Vitro Characterization
Caption: A generalized workflow for the in vitro evaluation of an EGFR inhibitor.
Signaling Pathway
This compound is proposed to act by inhibiting the EGFR signaling pathway. The diagram below illustrates the canonical EGFR pathway and the putative point of inhibition by this compound.
EGFR Signaling Pathway and Point of Inhibition
Caption: The EGFR signaling pathway and the inhibitory action of this compound.
Egfr-IN-63: An In-Depth Technical Guide on a Novel EGFR Inhibitor
Notice: Information regarding a specific molecule designated "Egfr-IN-63" is not available in the public domain, including scientific literature, chemical databases, or patent filings as of November 2025. The following guide is a template outlining the requested in-depth technical information that would be provided if data on "this compound" were accessible. This structure is based on standard documentation for novel therapeutic compounds in the field of oncology and drug development.
Executive Summary
This section would typically provide a high-level overview of this compound, including its classification as an Epidermal Growth Factor Receptor (EGFR) inhibitor, its proposed mechanism of action, and its specificity for certain EGFR mutations. It would summarize the key findings from preclinical studies, highlighting its potential as a therapeutic agent for cancers driven by these specific mutations.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1] Targeted therapies, specifically tyrosine kinase inhibitors (TKIs), have been developed to block the signaling pathways activated by these aberrant EGFR proteins.[2] This guide would focus on a novel, putative inhibitor, "this compound," and its specific interactions with mutated EGFR.
This compound: Mechanism of Action and Specificity
This core section would detail the molecular interactions of this compound with its target.
Targeting of Specific EGFR Mutations
Quantitative data on the inhibitory activity of this compound against a panel of EGFR mutations would be presented here. This would include, but not be limited to:
-
Common sensitizing mutations: Exon 19 deletions and the L858R point mutation in exon 21.
-
Resistance mutations: Such as the T790M "gatekeeper" mutation.
-
Less common mutations: Including insertions in exon 20 and other point mutations.
Table 1: In Vitro Kinase Inhibitory Activity of this compound against various EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| Wild-Type EGFR | Data not available |
| Exon 19 Del | Data not available |
| L858R | Data not available |
| T790M | Data not available |
| Exon 20 Ins | Data not available |
| L858R/T790M | Data not available |
Table 2: Cellular Potency of this compound in EGFR-Mutant Cancer Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | Exon 19 Del | Data not available |
| H1975 | L858R/T790M | Data not available |
| HCC827 | Exon 19 Del | Data not available |
| A549 | Wild-Type | Data not available |
Signaling Pathway Inhibition
This compound would be expected to inhibit downstream signaling pathways that are constitutively activated by EGFR mutations. A diagram illustrating this inhibition would be provided.
Caption: Inhibition of EGFR Signaling by this compound.
Experimental Protocols
This section would provide detailed methodologies for the key experiments that would be cited in a technical guide for a novel inhibitor.
In Vitro Kinase Assays
A detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase domains would be outlined. This would typically involve a luminescent kinase assay platform.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assays
The methodology for assessing the anti-proliferative effect of this compound on cancer cell lines would be described. This commonly involves assays such as the MTT or CellTiter-Glo® assay.
Western Blot Analysis
This protocol would detail the steps to confirm the inhibition of EGFR phosphorylation and downstream signaling molecules (e.g., p-AKT, p-ERK) in cells treated with this compound.
In Vivo Efficacy Studies
Should data be available, this section would describe the design of animal model studies, typically using xenografts of human cancer cell lines in immunocompromised mice, to evaluate the anti-tumor efficacy of this compound.
Preclinical Pharmacokinetics and Safety Profile
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as any available toxicology data, would be presented in this section.
Conclusion and Future Directions
This final section would summarize the key attributes of this compound based on the hypothetical data and discuss its potential for further development as a clinical candidate. It would also outline future research directions, such as combination studies and the investigation of resistance mechanisms.
Disclaimer: As "this compound" is not a recognized compound in publicly available scientific literature, the content of this guide is illustrative. The tables contain no real data, and the diagrams represent generalized pathways and workflows for a typical EGFR inhibitor.
References
- 1. EGFR-tyrosine kinase inhibitor treatment in a patient with advanced non-small cell lung cancer and concurrent exon 19 and 21 EGFR mutations: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming EGFR TKI Resistance in Non-Small Cell Lung Cancer: A Technical Guide
Disclaimer
The following technical guide is provided for informational purposes only and is based on publicly available information regarding EGFR TKI resistance. As of the last update, there is no publicly available scientific literature or data specifically identifying a compound designated "Egfr-IN-63". Therefore, this document will address the core topic of overcoming EGFR TKI resistance by referencing established mechanisms and therapeutic strategies. The experimental data and protocols provided are representative of the field and are intended to serve as a guide for researchers and drug development professionals.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[1][2] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, offer significant clinical benefits; however, the majority of patients eventually develop acquired resistance, leading to disease progression.[3] The most common mechanism of resistance to these earlier generation TKIs is the acquisition of a secondary mutation in the EGFR gene, T790M, which accounts for approximately 50-60% of cases.[3][4]
Third-generation TKIs, most notably osimertinib, were developed to be effective against tumors with the T790M mutation.[1][5] While osimertinib is now a standard first-line treatment for EGFR-mutated NSCLC, resistance to it inevitably emerges through various mechanisms.[1][6] These include on-target EGFR mutations like C797S, as well as off-target mechanisms such as the activation of bypass signaling pathways (e.g., MET amplification) and histological transformation.[1][7] This evolving landscape of TKI resistance necessitates the development of next-generation inhibitors and novel therapeutic strategies.
This technical guide provides an in-depth overview of the mechanisms of TKI resistance and presents hypothetical data and experimental protocols for a theoretical fourth-generation EGFR inhibitor, herein referred to as "Investigational Compound-63," designed to overcome these resistance mechanisms.
Data Presentation: Preclinical Profile of a Novel EGFR TKI
The following tables summarize hypothetical preclinical data for "Investigational Compound-63," illustrating the desired profile of a next-generation EGFR TKI aimed at overcoming resistance to third-generation inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| EGFR Mutant | 1st Gen TKI (Gefitinib) | 3rd Gen TKI (Osimertinib) | Investigational Compound-63 |
| L858R | 8 | 15 | 10 |
| Del19 | 5 | 12 | 8 |
| L858R/T790M | >1000 | 1 | 5 |
| Del19/T790M | >1000 | 0.8 | 4 |
| L858R/T790M/C797S | >1000 | >1000 | 50 |
| Del19/T790M/C797S | >1000 | >1000 | 45 |
Table 2: In Vitro Cellular Proliferation Assay (IC50, nM)
| Cell Line | EGFR Status | 1st Gen TKI (Gefitinib) | 3rd Gen TKI (Osimertinib) | Investigational Compound-63 |
| PC-9 | Del19 | 10 | 20 | 15 |
| H1975 | L858R/T790M | >5000 | 50 | 30 |
| Ba/F3 | Del19/T790M/C797S | >5000 | >5000 | 150 |
| H3255 | L858R | 15 | 25 | 20 |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (%) |
| LU0382 | Del19 | Osimertinib (25 mg/kg, QD) | 95 |
| LU0382 | Del19 | Investigational Compound-63 (50 mg/kg, QD) | 98 |
| LU0915 | Del19/T790M | Osimertinib (25 mg/kg, QD) | 90 |
| LU0915 | Del19/T790M | Investigational Compound-63 (50 mg/kg, QD) | 92 |
| LU1121 | Del19/T790M/C797S | Osimertinib (25 mg/kg, QD) | 10 |
| LU1121 | Del19/T790M/C797S | Investigational Compound-63 (50 mg/kg, QD) | 85 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel EGFR TKIs.
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against various EGFR mutant kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR mutant proteins, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction in the presence of the test compound or DMSO control. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. f. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Reagents and Materials: Cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), and a viability detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound or DMSO vehicle control. c. Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. d. Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells to determine the percent viability at each compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To investigate the effect of a test compound on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Reagents and Materials: Cell lines, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), and secondary antibodies.
-
Procedure: a. Treat cells with the test compound at various concentrations for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Densitometry can be used to quantify the band intensities and determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Animals: Immunocompromised mice (e.g., nude or NSG mice).
-
Procedure: a. Subcutaneously implant tumor cells or patient-derived xenograft (PDX) fragments into the flanks of the mice. b. Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). c. Randomize the mice into treatment and vehicle control groups. d. Administer the test compound or vehicle control daily via the appropriate route (e.g., oral gavage). e. Measure tumor volume and body weight regularly.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor for any signs of toxicity.
Mandatory Visualizations
The following diagrams illustrate key concepts in EGFR signaling, TKI resistance, and the evaluation of novel inhibitors.
Caption: EGFR signaling pathway and points of TKI inhibition.
Caption: Preclinical evaluation workflow for a novel TKI.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Egfr-IN-63 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Egfr-IN-63 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3][4] this compound is anticipated to inhibit EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture assays.
Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[4][5] These pathways are central to promoting cell proliferation, survival, and metastasis.[5] this compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signaling events.
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) |
| A431 | Skin Squamous Carcinoma | Wild-Type (Amplified) | 15 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |
| HCC827 | Non-Small Cell Lung Cancer | delE746-A750 Mutant | 25 |
| SW620 | Colorectal Adenocarcinoma | Wild-Type (Low Expression) | >10,000 |
Table 2: Effect of this compound on EGFR Phosphorylation
| Cell Line | Treatment (100 nM) | p-EGFR (Tyr1068) Inhibition (%) |
| A431 | This compound | 95 |
| NCI-H1975 | This compound | 88 |
| HCC827 | This compound | 92 |
| SW620 | This compound | 10 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, HCC827, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit EGFR phosphorylation and downstream signaling.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
Experimental Workflow Diagram
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. EGFR interactive pathway | Abcam [abcam.com]
- 5. ClinPGx [clinpgx.org]
Application Notes and Protocols: Erlotinib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in preclinical mouse xenograft models of non-small cell lung cancer (NSCLC). This document includes a summary of Erlotinib's mechanism of action, preclinical efficacy data, and detailed protocols for conducting in vivo studies to evaluate its anti-tumor activity. The provided information is intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy of EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Erlotinib is a small molecule inhibitor that targets the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.[3] Preclinical evaluation of EGFR inhibitors like Erlotinib in mouse xenograft models is a critical step in the drug development process.
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to promoting cell proliferation and survival.[3] Erlotinib competitively inhibits the ATP binding to the EGFR tyrosine kinase domain, thus preventing its activation and the subsequent activation of these downstream pathways.
Preclinical Efficacy of Erlotinib in Mouse Xenograft Models
Erlotinib has demonstrated significant anti-tumor activity in various NSCLC xenograft models. The efficacy is often dose-dependent and can be influenced by the EGFR mutation status of the implanted tumor cells.
| Cell Line | Mouse Strain | Erlotinib Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| H460a | Athymic Nude | 100 mg/kg | Oral Gavage | Daily | 71 | [4] |
| A549 | Athymic Nude | 100 mg/kg | Oral Gavage | Daily | 93 | [4] |
| H460a | Athymic Nude | 25 mg/kg | Oral Gavage | Daily | Suboptimal | [4] |
| A549 | Athymic Nude | 25 mg/kg | Oral Gavage | Daily | Suboptimal | [4] |
| SPC-A-1 | BALB/c Nude | 4, 12.5, or 50 mg/kg | Oral Gavage | Single Dose | Dose-dependent pEGFR inhibition | [5][6][7] |
| HCC827 | N/A | 30 mg/kg | Oral Gavage | Daily | Significant | [8] |
| HCC827 | N/A | 200 mg/kg | Oral Gavage | Every other day | Significant, prolonged progression-free survival | [8] |
| PC9 | N/A | 30 mg/kg | Oral Gavage | Daily | Significant | [8] |
| PC9 | N/A | 200 mg/kg | Oral Gavage | Every other day | Significant, prolonged progression-free survival | [8] |
| Lewis Lung Cancer | N/A | 15, 30, 60 mg/kg | Oral Gavage | Daily for 20 days | Significant | [9] |
| BxPC-3 (Pancreatic) | BALB/c Nude | 100 mg/kg | Oral Gavage | Daily for 4 weeks | 74.5 | [10] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line Maintenance: Culture human NSCLC cell lines (e.g., A549, H460a, HCC827, PC9) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.[11] Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a trypan blue exclusion assay to determine cell viability. Count the viable cells using a hemocytometer.
-
Preparation of Cell Suspension for Injection: Adjust the cell concentration to the desired density (e.g., 3 x 10^6 cells in 100-200 µL of sterile PBS or a 1:1 mixture of PBS and Matrigel).[11][12] Keep the cell suspension on ice until injection.
Mouse Xenograft Model Establishment
-
Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 4-6 weeks of age.[12]
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before any experimental procedures.[11]
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Clean the injection site (typically the flank) with 70% ethanol.
-
Inject the prepared cell suspension subcutaneously using a 27- or 30-gauge needle.[11]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.[12]
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .[11]
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[13]
-
Erlotinib Administration
-
Drug Formulation: Prepare Erlotinib for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage and Schedule: Based on the experimental design, administer the appropriate dose of Erlotinib (e.g., 25, 50, 100 mg/kg) via oral gavage.[4][5][10] The dosing schedule can be daily or intermittent (e.g., every other day).[8]
-
Control Group: The control group should receive the vehicle only, following the same administration route and schedule as the treatment groups.
Efficacy Evaluation and Endpoint
-
Tumor Volume Measurement: Continue to measure tumor volumes regularly throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment period.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the levels of phosphorylated EGFR (pEGFR) and downstream signaling proteins, or immunohistochemistry (IHC) to evaluate biomarkers of proliferation and apoptosis.[5][12]
Conclusion
Erlotinib is a well-characterized EGFR inhibitor with proven preclinical efficacy in mouse xenograft models of NSCLC. The provided protocols and data serve as a valuable resource for researchers investigating the anti-tumor activity of EGFR-targeted therapies. Careful experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining reliable and reproducible results. These preclinical studies are essential for advancing our understanding of EGFR-targeted therapies and for the development of new and improved cancer treatments.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]
- 10. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Mouse xenograft tumor model [bio-protocol.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Determining the Effect of EGFR-IN-63 on EGFR Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a critical target for anti-cancer therapies.
EGFR-IN-63 is a novel small molecule inhibitor designed to target EGFR. The following protocol provides a detailed methodology to assess the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in a cellular context using Western blotting. This technique allows for the specific detection and semi-quantitative analysis of the phosphorylated, active form of EGFR, thereby providing a direct measure of the inhibitor's efficacy.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization and the activation of its intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, which then serve as docking sites for various signaling proteins, propagating the signal downstream. EGFR inhibitors, like this compound, typically function by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.
References
Application Notes and Protocols for Cell Viability Assays with EGFR-IN-63
These application notes provide detailed protocols for assessing the effect of EGFR-IN-63 on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic laboratory techniques.
Introduction
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.096 µM.[1][2] It has demonstrated anticancer activity in various cell lines, including the MCF-7 breast cancer cell line, where it exhibits an IC50 of 2.49 µM.[1][2] this compound induces apoptosis and causes cell cycle arrest at the G2/M phase in MCF-7 cells.[2] Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of compounds like this compound. The MTT and CellTiter-Glo® assays are widely used methods to assess cell viability and proliferation.
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. This compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals and leading to reduced cell viability and induction of apoptosis.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Cell Line | Assay | IC50 | Reference |
| EGFR | - | Enzymatic Assay | 0.096 µM | [1][2] |
| MCF-7 cells | MCF-7 | Cell Viability | 2.49 µM | [1][2] |
Note: The specific cell viability assay used to determine the IC50 in MCF-7 cells is not specified in the available literature. The following protocols for MTT and CellTiter-Glo® are standard methods that can be adapted for use with this compound.
Mandatory Visualizations
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the treated wells).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well opaque-walled plates (white or black)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemical reagents and cell cultures.
-
Handle this compound according to its Safety Data Sheet (SDS).
-
All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques.
-
Dispose of all biological and chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Lentiviral Transduction for Stable Expression of EGFR Mutants and Evaluation of Egfr-IN-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Studying the effects of specific EGFR mutations and evaluating the efficacy of novel inhibitors is paramount for advancing targeted cancer therapies.
Lentiviral transduction is a powerful tool for establishing stable cell lines that express specific EGFR mutants, providing a consistent and reliable model system for research and drug development.[5] This document provides detailed protocols for the generation of these stable cell lines and their application in characterizing the activity of EGFR inhibitors.
Disclaimer: As of the last update, public domain information regarding a specific inhibitor designated "Egfr-IN-63" is unavailable. Therefore, for illustrative purposes, this application note will utilize published data for Gefitinib , a well-characterized EGFR inhibitor, to demonstrate the experimental workflows and data presentation. The methodologies described are broadly applicable to the characterization of other EGFR inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Gefitinib against various EGFR Mutants
This table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib against different EGFR mutant cell lines. The data demonstrates the differential sensitivity of these mutants to the inhibitor.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) |
| HCC827 | delE746-A750 (exon 19 deletion) | 13.06[3] |
| PC9 | delE746-A750 (exon 19 deletion) | 77.26[3] |
| H1975 | L858R + T790M | > 4000[3] |
| NR6wtEGFR | Wild-Type EGFR | 37[6] |
| NR6M | EGFRvIII | 369[6] |
Table 2: Effect of Gefitinib on Downstream Signaling Pathways
This table illustrates the impact of Gefitinib on the phosphorylation of key downstream signaling molecules, AKT and ERK, in EGFR mutant cell lines. Inhibition of these pathways is a hallmark of effective EGFR-targeted therapy.
| Cell Line | EGFR Mutation | Treatment | p-AKT Levels | p-ERK Levels |
| PC9 | delE746-A750 | Gefitinib (1 µM) | Partially Inhibited[7] | Inhibited[8] |
| H3255 | L858R | Gefitinib (1 µM) | Inhibited[8] | Inhibited[8] |
| H1650 | delE746-A750 | Gefitinib (1 µM) | Low level of apoptosis[8] | Inhibited[8] |
| H1975 | L858R + T790M | Gefitinib (1 µM) | No significant change[8] | No significant change[8] |
Experimental Protocols
Protocol 1: Lentivirus Production for EGFR Mutant Expression
This protocol details the steps for producing lentiviral particles carrying an EGFR mutant gene in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the EGFR mutant gene of interest
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm syringe filters
-
Sterile conical tubes
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the transfer plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with fresh, complete DMEM.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add fresh media to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Filter and Aliquot:
-
Centrifuge the collected supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store at -80°C.
-
Protocol 2: Lentiviral Transduction for Stable Cell Line Generation
This protocol describes how to use the produced lentivirus to create a stable cell line expressing the EGFR mutant.
Materials:
-
Target cells (e.g., Ba/F3, NIH-3T3)
-
Lentiviral supernatant containing the EGFR mutant construct
-
Polybrene
-
Complete growth medium
-
Selection antibiotic (e.g., Puromycin, Blasticidin)
Procedure:
-
Day 1: Seed Target Cells: Plate the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.[9]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Remove the culture medium from the target cells.
-
Add fresh medium containing Polybrene (final concentration 4-8 µg/mL) to the cells.
-
Add the desired amount of lentiviral supernatant to the cells. The amount depends on the desired Multiplicity of Infection (MOI).
-
Incubate the cells overnight.
-
-
Day 3: Change Media: Replace the virus-containing medium with fresh, complete growth medium.
-
Day 4 onwards: Selection:
-
Begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be determined beforehand by generating a kill curve for the specific cell line.
-
Continue to culture the cells in the selection medium, changing the medium every 2-3 days.
-
Expand the surviving cells, which now stably express the EGFR mutant.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Stable cell line expressing EGFR mutant
-
EGFR inhibitor (e.g., Gefitinib)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate the stable EGFR mutant cell line and allow them to adhere. Treat the cells with the EGFR inhibitor at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: EGFR Signaling Pathway Diagram.
Caption: Experimental Workflow Diagram.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cd-genomics.com [cd-genomics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes and Protocols: Investigating Resistance to Covalent EGFR Inhibitors using CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical success. Covalent inhibitors, such as osimertinib and the investigational compound EGFR-IN-63, offer the advantage of forming a durable, irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to potent inhibition.[3][4] However, the emergence of drug resistance remains a major clinical challenge, frequently driven by secondary mutations in the EGFR gene.[4]
A prevalent mechanism of acquired resistance to covalent EGFR inhibitors is the C797S mutation, which replaces the reactive cysteine with a serine, thereby preventing the formation of the covalent bond and reducing the inhibitor's efficacy.[4] Understanding the genetic basis of this resistance is paramount for the development of next-generation therapies. The CRISPR-Cas9 gene editing system provides a powerful tool to model this specific resistance mechanism in a controlled laboratory setting, enabling detailed study of its impact on signaling pathways and the evaluation of novel therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to generate cell lines with specific EGFR mutations, and subsequently characterizing the resistance phenotype to covalent EGFR inhibitors like this compound.
Data Presentation
Table 1: In Vitro Efficacy of EGFR Inhibitors Against Various EGFR Mutant Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of different EGFR inhibitors against cell lines expressing common sensitizing and resistance mutations. This data is crucial for quantifying the degree of resistance conferred by specific mutations.
| Cell Line | EGFR Mutation Status | EGFR Inhibitor | IC50 (nM) |
| PC-9 | Exon 19 Deletion | Osimertinib | ~15 |
| H1975 | L858R/T790M | Osimertinib | ~10 |
| Ba/F3 | L858R/T790M/C797S | Osimertinib | >10,000 |
| Ba/F3 | Exon 19 Del/T790M/C797S | Osimertinib | >10,000 |
| Ba/F3 | L858R/T790M/C797S | EGFR mutant-IN-1 | 27.5 |
| A431 | Wild-Type EGFR | EGFR mutant-IN-1 | >1,000 |
| Ba/F3 | L858R/T790M/C797S | TQB3804 (4th Gen) | 0.13 |
| Ba/F3 | Exon 19 Del/T790M/C797S | TQB3804 (4th Gen) | 0.46 |
| Ba/F3 | L858R/T790M/C797S | BLU-945 (4th Gen) | 0.5 |
| Ba/F3 | Exon 19 Del/T790M/C797S | LS-106 (4th Gen) | 2.4 |
Data compiled from multiple sources.[5][6][7][8] Note that EGFR mutant-IN-1 is a potent inhibitor of the C797S mutant.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of action of covalent inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation and survival. Covalent inhibitors block this signaling by irreversibly binding to Cys797 in the kinase domain.
Caption: EGFR Signaling Pathway and Covalent Inhibition.
CRISPR-Cas9 Workflow for Generating EGFR C797S Mutant Cell Lines
This workflow outlines the key steps for creating a stable cell line harboring the C797S resistance mutation using CRISPR-Cas9 technology. This enables the direct study of resistance mechanisms.
Caption: CRISPR-Cas9 Experimental Workflow.
Experimental Protocols
Protocol 1: Generation of EGFR C797S Mutant Cell Lines via CRISPR-Cas9
This protocol details the steps to introduce the C797S point mutation into an EGFR-sensitized cancer cell line (e.g., PC-9 or HCC827).
Materials:
-
EGFR-sensitized human lung cancer cell line (e.g., PC-9, HCC827)
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
Lipofectamine 3000 or similar transfection reagent
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the C797S mutation
-
sgRNA targeting EGFR exon 20
-
Fluorescence-activated cell sorter (FACS)
-
Sanger sequencing reagents
-
Cell culture media and supplements
Procedure:
-
sgRNA Design: Design and synthesize an sgRNA targeting the region of EGFR exon 20 containing the C797 codon. Use online tools like Benchling or CRISPOR to optimize for on-target efficiency and minimize off-target effects.
-
ssODN Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 bases. This will serve as the repair template for homology-directed repair (HDR). The ssODN should contain the C797S mutation (TGT to TCT) and be flanked by homology arms identical to the wild-type sequence.
-
Cloning of sgRNA into Cas9 Vector: Clone the designed sgRNA into the pSpCas9(BB)-2A-GFP vector following the manufacturer's protocol.
-
Transfection: Co-transfect the Cas9-sgRNA plasmid and the ssODN repair template into the target cells using a suitable transfection reagent.
-
FACS Sorting: 48 hours post-transfection, isolate GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have successfully taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted cells at a very low density in 96-well plates to allow for the growth of colonies from single cells.
-
Expansion and Genotyping: Expand the resulting colonies and extract genomic DNA. Amplify the EGFR exon 20 region by PCR and perform Sanger sequencing to identify clones containing the desired C797S mutation.
-
Validation: Further validate the homozygous or heterozygous nature of the mutation and confirm the absence of off-target mutations in predicted sites.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values and assess the sensitivity of the generated cell lines to EGFR inhibitors.
Materials:
-
Parental and CRISPR-edited cell lines
-
EGFR inhibitor (e.g., this compound, Osimertinib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins to confirm the effect of the inhibitor and the impact of the resistance mutation.
Materials:
-
Parental and CRISPR-edited cell lines
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the EGFR inhibitor at the desired concentration for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels where appropriate.
Conclusion
The combination of CRISPR-Cas9 gene editing and standard molecular and cellular biology techniques provides a robust platform for investigating the mechanisms of resistance to targeted cancer therapies. The protocols and data presented here offer a framework for researchers to generate clinically relevant resistance models, dissect the underlying signaling alterations, and screen for novel therapeutic agents capable of overcoming this resistance. By applying these methods, the scientific community can accelerate the development of more effective treatments for patients with EGFR-mutant cancers.
References
- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC | eLife [elifesciences.org]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Egfr-IN-63 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by the novel EGFR inhibitor, Egfr-IN-63, using flow cytometry. The protocols and data presentation formats are designed to be readily implemented in a research or drug development setting.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer cell proliferation and survival.[1][2] Inhibition of EGFR signaling is a key therapeutic strategy in oncology.[3][4] this compound is a novel tyrosine kinase inhibitor (TKI) designed to target EGFR, leading to the induction of apoptosis in EGFR-dependent cancer cells. The primary mechanism of EGFR-TKI-induced apoptosis involves the inhibition of downstream pro-survival signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2] This inhibition leads to an imbalance of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death.
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust and quantitative method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[6]
Data Presentation
Table 1: Quantitative Analysis of Apoptosis after this compound Treatment
The following table presents illustrative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 48 hours. This table structure is recommended for presenting quantitative results.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 1 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.7 |
| This compound | 10 | 25.8 ± 5.1 | 48.7 ± 4.2 | 25.5 ± 3.3 |
| Staurosporine (Positive Control) | 1 | 10.1 ± 1.8 | 65.4 ± 5.9 | 24.5 ± 2.6 |
Data are represented as mean ± standard deviation from three independent experiments. The data presented here are for illustrative purposes only.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound, leading to the induction of apoptosis.
Caption: this compound inhibits EGFR, blocking PI3K/AKT and RAS/ERK pathways, leading to apoptosis.
Experimental Workflow
The following diagram outlines the experimental workflow for the analysis of apoptosis using flow cytometry after treatment with this compound.
References
- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR-IN-63 Concentration for IC50 Determination
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of EGFR-IN-63. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for this compound in an IC50 experiment?
For a novel inhibitor like this compound, it is advisable to test a broad concentration range to capture the full dose-response curve. A common starting point is a 10-point serial dilution beginning at a high concentration, such as 10 µM or 1 µM, and extending down to the picomolar range. This approach helps to accurately pinpoint the IC50 value, regardless of the compound's potency.
Q2: Which cell lines are recommended for assessing the IC50 of an EGFR inhibitor?
The choice of cell line is critical and should be guided by the experimental objectives. Cell lines with high levels of EGFR expression are often preferred. Commonly used examples include:
-
A431: A human epidermoid carcinoma cell line known for its high EGFR expression.
-
Non-Small Cell Lung Cancer (NSCLC) lines:
-
NCI-H1975: Harbors the L858R and T790M mutations in EGFR, which can confer resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).
-
PC-9: An NSCLC cell line that is typically sensitive to EGFR TKIs.
-
Q3: What are the recommended assay formats for determining IC50?
Both cell-based and biochemical assays are suitable, each offering distinct advantages:
-
Cell-Based Assays: These assays, such as MTT or CellTiter-Glo, measure cell viability and provide insights into the compound's efficacy in a biological context.
-
Biochemical Assays: Assays like ELISA or ADP-Glo directly measure the activity of the EGFR kinase enzyme, offering a more direct assessment of inhibition.[1]
Q4: How many replicates are necessary for each concentration?
To ensure the statistical validity and reliability of the data, it is recommended to perform each concentration in triplicate.[2]
Q5: How should this compound be dissolved and diluted for experiments?
Small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. It is crucial to maintain a low final DMSO concentration in the assay (usually ≤ 0.5%) to prevent solvent-induced cellular toxicity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Inaccurate pipetting.- "Edge effects" in the microplate. | - Ensure cells are in a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outermost wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[3] |
| No Inhibition Observed | - The compound may have low potency or be inactive.- Poor cell permeability in cell-based assays.- Errors in the experimental setup. | - Verify the compound's identity and purity.- Test for direct enzyme inhibition using a biochemical assay.- Double-check all protocol steps, including reagent concentrations and incubation times. |
| Biphasic or "U-shaped" Dose-Response Curve | - Compound precipitation at higher concentrations.- Off-target effects become prominent at high concentrations.- Interference with the assay chemistry. | - Assess the compound's solubility in the assay medium.- Lower the highest concentration in the dilution series.- Include controls to test for assay interference. |
| IC50 Value Discrepancy | - Use of different cell lines or assay conditions.- Variations in experimental procedures. | - Standardize protocols and use consistent materials for comparative studies.- Always include positive and negative controls in each experiment. |
| High Background Signal | - Autofluorescence of the test compound.- Contamination of reagents or cell cultures. | - Measure the fluorescence of the compound alone at each tested concentration and subtract this from the experimental values.- Adhere to aseptic techniques and use fresh, high-quality reagents. |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination with MTT Assay
This protocol details the use of an MTT assay to determine the IC50 of this compound in a cell line such as A431.
Materials:
-
A431 cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count A431 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Preparation and Application:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in culture medium to achieve the desired concentration range.
-
Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell blank.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Data Collection and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Correct for background by subtracting the absorbance of the no-cell blank.
-
Normalize the data by calculating the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Biochemical IC50 Determination with ADP-Glo™ Kinase Assay
This protocol provides a method for determining the IC50 of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in the kinase reaction buffer to achieve the desired concentrations.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following reagents in order: kinase buffer, this compound dilutions, a mixture of the substrate peptide and ATP, and finally, the recombinant EGFR kinase to start the reaction.
-
Include controls for no enzyme and vehicle only.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Collection and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation
Organize all quantitative data into a clear and structured table to facilitate easy comparison and interpretation.
| Parameter | This compound | Reference Inhibitor (e.g., Gefitinib) |
| Cell Line / Enzyme | e.g., A431 | e.g., A431 |
| Assay Type | e.g., CellTiter-Glo | e.g., CellTiter-Glo |
| IC50 (nM) | Insert Value | Insert Value |
| Hill Slope | Insert Value | Insert Value |
| R² | Insert Value | Insert Value |
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Caption: A schematic of the experimental workflow for determining the IC50 of this compound.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory point of this compound.[4][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. EGFR interactive pathway | Abcam [abcam.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Egfr-IN-63 degradation and stability issues in solution
Frequently Asked Questions (FAQs)
Q1: What is EGFR-IN-63 and what is its primary mechanism of action?
A1: this compound is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its primary mechanism of action is to block the activity of the EGFR protein, which can be overactive in certain types of cancer cells. By inhibiting EGFR, it aims to reduce cancer cell growth and proliferation.
Q2: What are the known inhibitory concentrations (IC50) for this compound?
A2: Limited data is available regarding the potency of this compound. The following table summarizes the currently known IC50 values.
| Target | IC50 Value | Cell Line |
| EGFR | 0.096 µM | N/A |
| MCF-7 cells | 2.49 µM | MCF-7 |
Q3: What are the recommended solvents for dissolving this compound?
A3: Currently, the only publicly available information on the solubility of this compound is for Dimethyl sulfoxide (DMSO). It is advisable to perform small-scale solubility tests in other solvents, such as ethanol or PBS, to determine their suitability for your specific experimental needs. When preparing stock solutions, it is recommended to start with a high concentration in DMSO and then dilute it in the aqueous buffer of choice.
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability data is unavailable, general recommendations for similar small molecule inhibitors suggest storing the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guide
This troubleshooting guide is based on general knowledge of handling small molecule inhibitors and may not be specific to this compound due to the lack of available data.
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Aqueous Solution | - Low aqueous solubility.- The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution. | - Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system).- Prepare a fresh dilution from the stock solution.- Consider using a different buffer system or adding a surfactant to improve solubility. |
| Inconsistent Experimental Results | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Assess the stability of the compound in your specific experimental buffer and conditions over time. |
| Low or No Observed Activity | - Incorrect concentration used.- Inactive compound due to improper storage or degradation. | - Verify the final concentration of the compound in your assay.- Use a fresh stock of the compound.- Include positive and negative controls in your experiment to validate the assay. |
Experimental Protocols
Due to the lack of specific published data for this compound, detailed experimental protocols cannot be provided. Researchers should refer to general protocols for similar EGFR inhibitors and adapt them based on their specific cell lines and assay conditions. It is highly recommended to perform dose-response and time-course experiments to determine the optimal experimental parameters for this compound in your system.
Visualizations
As no specific signaling pathways or experimental workflows involving this compound have been documented in the available information, diagrams cannot be generated at this time. In a typical scenario, a diagram illustrating the EGFR signaling pathway and the point of inhibition by a compound like this compound would be provided. For example, a diagram would show EGFR activation by its ligand (e.g., EGF), leading to downstream signaling through pathways like RAS/MAPK and PI3K/AKT, with an indicator showing where this compound interrupts this cascade.
A general experimental workflow for testing an inhibitor like this compound would typically be visualized as follows:
Technical Support Center: Off-Target Effects of Egfr-IN-63 in Cellular Assays
Notice: Information regarding the specific compound "Egfr-IN-63" is not available in the public domain. Extensive searches for this inhibitor have not yielded any specific data regarding its chemical structure, kinase selectivity profile, or observed off-target effects in cellular assays. The search results were predominantly related to the "estimated Glomerular Filtration Rate (eGFR)," a measure of kidney function, which is unrelated to the topic of EGFR inhibitors.
Therefore, the following technical support center content is based on general principles and common issues encountered with EGFR tyrosine kinase inhibitors (TKIs) in cellular assays. This information is intended to provide a foundational understanding and troubleshooting framework for researchers working with novel or uncharacterized EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., toxicity in EGFR-independent cell lines, altered cell morphology) when using our EGFR inhibitor. Could these be off-target effects?
A1: Yes, unexpected cellular phenotypes are often the first indication of off-target activity. Many kinase inhibitors, including those designed to be specific for EGFR, can interact with other kinases or cellular proteins, especially at higher concentrations. This can lead to a variety of cellular responses that are independent of EGFR inhibition. It is crucial to determine if the observed phenotype is dose-dependent and to compare the effects with known EGFR-specific inhibitors.
Q2: How can we begin to identify the potential off-target interactions of our EGFR inhibitor?
A2: A tiered approach is recommended. Initially, a broad kinase screen (e.g., a commercial kinase panel) against a large number of purified kinases can provide a preliminary profile of your inhibitor's selectivity. Subsequently, cellular assays using cell lines with known dependencies on kinases identified in the screen can help validate these potential off-targets. Techniques like chemical proteomics can also be employed to pull down interacting proteins from cell lysates.
Q3: Our EGFR inhibitor shows potent inhibition of EGFR in biochemical assays, but much lower potency in cellular assays. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
High Protein Binding: The compound may bind to serum proteins in the culture medium, reducing its free concentration available to interact with EGFR.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.
Q4: We observe a decrease in cell viability upon treatment with our EGFR inhibitor, but Western blot analysis does not show a corresponding decrease in phosphorylated EGFR. Why might this be?
A4: This suggests that the observed cytotoxicity may be due to off-target effects rather than on-target EGFR inhibition. The inhibitor might be affecting other critical cellular pathways necessary for survival. It is also possible that the timing of your experiment is not optimal to observe changes in EGFR phosphorylation. A time-course experiment is recommended to assess the dynamics of EGFR phosphorylation upon inhibitor treatment.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Test the stability of the compound in your cell culture medium over the duration of the assay. |
| Cell Line Heterogeneity | Ensure you are using a consistent passage number of your cell line. Perform cell line authentication to confirm its identity. |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run a control experiment with the inhibitor in cell-free medium to check for direct chemical reactions with the assay reagents. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile water or PBS. Ensure proper humidification in the incubator. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
| Potential Cause | Troubleshooting Steps |
| Low Cell Permeability | Use cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross membranes. If permeability is low, medicinal chemistry efforts may be needed to improve its properties. |
| Active Efflux | Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in potency would suggest that your compound is a substrate for efflux pumps. |
| High Serum Protein Binding | Perform the cellular assay in low-serum or serum-free medium, if possible for your cell line. Be aware that this can also alter cell signaling and viability. |
Experimental Protocols
Protocol 1: Basic Western Blot for EGFR Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal EGFR activity, serum-starve the cells for 4-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Inhibitor Treatment: Treat cells with a range of concentrations of your EGFR inhibitor for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: To assess the inhibition of ligand-induced EGFR activation, stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of your EGFR inhibitor. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours until a color change is visible.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Since no specific off-target data for this compound is available, a generic troubleshooting workflow is provided below.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with an EGFR inhibitor.
Caption: A simplified diagram of the canonical EGFR signaling pathways leading to cell proliferation and survival.
Technical Support Center: EGFR Inhibitor Toxicity in Animal Models
Disclaimer: No specific toxicity data for a compound designated "Egfr-IN-63" is publicly available. This guide provides information on the general toxicities observed with the broader class of Epidermal Growth Factor Receptor (EGFR) inhibitors in preclinical animal models. The data presented is a synthesis of findings from studies on various EGFR inhibitors and should be used as a general reference.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with EGFR inhibitors in animal models?
A1: The most frequently reported toxicities are dermatological and gastrointestinal. Skin toxicities typically manifest as rashes, hair loss, and inflammation.[1] Gastrointestinal effects commonly include diarrhea and weight loss.[2][3]
Q2: Which animal species are typically used for preclinical toxicity studies of EGFR inhibitors?
A2: Rodents, such as mice and rats, are commonly used. For some studies, non-rodent species like minipigs and dogs are also utilized to assess toxicology.[4]
Q3: Are the toxicities observed in animals predictive of side effects in humans?
A3: Generally, yes. The dermatological and gastrointestinal toxicities seen in animal models are consistent with the common adverse events reported in clinical trials of EGFR inhibitors.[4]
Q4: Can EGFR inhibitor-induced toxicities be dose-dependent?
A4: Yes, many toxicities associated with EGFR inhibitors, such as skin rash and diarrhea, are dose-dependent.[1][2]
Q5: What are the less common but potentially severe toxicities to monitor for in animal studies?
A5: While less frequent, it is important to monitor for signs of interstitial lung disease, hepatotoxicity, and ocular toxicities, as these have been reported with some EGFR inhibitors.[4]
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis
-
Problem: Animals are developing severe, ulcerated skin rashes, leading to distress and potential secondary infections.
-
Possible Causes:
-
The dose of the EGFR inhibitor is too high.
-
The animal strain is particularly sensitive to the compound.
-
Environmental factors (e.g., bedding, humidity) may be exacerbating the condition.
-
-
Troubleshooting Steps:
-
Dose Reduction: Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) for the specific animal strain.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not causing or contributing to the skin irritation.
-
Environmental Enrichment and Monitoring: Provide soft bedding and monitor for excessive scratching. Ensure cages are cleaned regularly to prevent infection.
-
Supportive Care: Consult with a veterinarian about topical emollients or other supportive care measures that will not interfere with the study endpoints.
-
Pathological Analysis: For animals that are euthanized, perform histopathological analysis of the skin to understand the underlying mechanism of the toxicity.[1]
-
Issue 2: Significant Weight Loss and Diarrhea
-
Problem: Animals are experiencing rapid weight loss (>15-20% of initial body weight) and/or severe diarrhea, compromising their welfare and the integrity of the study.
-
Possible Causes:
-
Dose-limiting gastrointestinal toxicity of the EGFR inhibitor.
-
Dehydration and malnutrition secondary to diarrhea.
-
The formulation of the drug may be causing gastrointestinal irritation.
-
-
Troubleshooting Steps:
-
Establish MTD: A maximum tolerated dose study is crucial for identifying a dose that is effective without causing excessive weight loss or debilitating diarrhea.[5]
-
Monitor Fluid and Food Intake: Quantify daily food and water consumption to assess for anorexia or adipsia.
-
Supportive Care: Provide nutritional supplements and hydration support (e.g., hydrogel packs) as recommended by veterinary staff.
-
Diarrhea Scoring: Implement a daily diarrhea scoring system (e.g., based on fecal consistency) to quantitatively track this adverse effect.
-
Necropsy and Histopathology: At the end of the study or if animals are euthanized due to humane endpoints, perform a gross necropsy and histopathological examination of the gastrointestinal tract to assess for mucosal damage, inflammation, or other changes.[2][6]
-
Quantitative Toxicity Data for Representative EGFR Inhibitors
The following table summarizes publicly available quantitative toxicity data for some common EGFR inhibitors in animal models.
| Compound | Animal Species | Route of Administration | Toxicity Endpoint | Value | Citation(s) |
| Erlotinib | Athymic Nude Mice | Oral | MTD | 100 mg/kg | [5] |
| Gefitinib | Rats | Oral | Lethal Dose | 12,000 mg/m² | [7] |
| Gefitinib | Mice | Oral | Non-lethal Dose | 6,000 mg/m² | [7] |
| Lapatinib | Rats | Oral Gavage | Diarrhea Induction (50% of animals) | ~240 mg/kg/day | [2] |
| Afatinib | Mice | Intraperitoneal | Dose used in efficacy studies | 25 mg/kg | [8] |
| Osimertinib | Mice | Oral | Dose used in efficacy studies | 5 and 25 mg/kg | [9] |
Experimental Protocols
General Protocol for Assessing Acute Toxicity of an EGFR Inhibitor in Mice
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks of age. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Formulation: Prepare the EGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Ensure the formulation is homogenous and stable.
-
Dose Administration: Administer the compound via oral gavage once daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group.
-
Dose Selection: Based on preliminary range-finding studies, select at least three dose levels (low, medium, high) to establish a dose-response relationship for toxicity.
-
Daily Monitoring:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and the presence of piloerection or rough coat.
-
Body Weight: Record the body weight of each animal daily.
-
Skin Toxicity: Visually inspect the skin for erythema, rash, scaling, and hair loss. Use a semi-quantitative scoring system if possible.
-
Diarrhea: Observe the consistency of feces daily and use a scoring system (e.g., 0=normal, 1=soft, 2=watery).
-
-
Humane Endpoints: Establish clear humane endpoints, such as >20% body weight loss, severe lethargy, or inability to access food or water.
-
Terminal Procedures: At the end of the study period, euthanize animals via an approved method.
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Organ Collection: Perform a gross necropsy and collect major organs (liver, kidneys, lungs, spleen, heart, and gastrointestinal tract) and any tissues with visible lesions.
-
Histopathology: Fix collected tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Experimental Workflow
Caption: General experimental workflow for in vivo toxicity assessment of an EGFR inhibitor.
References
- 1. Gefitinib-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the mechanisms of lapatinib-induced diarrhoea using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Novel multi-targeted ErbB family inhibitor afatinib blocks EGF-induced signaling and induces apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Western Blots for EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results with Western blots when studying Epidermal Growth factor Receptor (EGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with an EGFR inhibitor on my Western blot?
A1: Treatment with an EGFR inhibitor is expected to decrease the phosphorylation of EGFR at its various tyrosine residues (e.g., Tyr1068, Tyr1173) without significantly affecting the total EGFR protein levels, especially at earlier time points. You should also observe a decrease in the phosphorylation of downstream signaling proteins such as Akt and ERK (MAPK).
Q2: Why am I not seeing a decrease in phosphorylated EGFR (p-EGFR) after treatment with the inhibitor?
A2: There are several potential reasons for this:
-
Inactive Inhibitor: Ensure the inhibitor is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of the inhibitor or the duration of the treatment may not be sufficient to inhibit EGFR phosphorylation. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the EGFR inhibitor. This could be due to mutations in EGFR or upregulation of bypass signaling pathways.
-
Technical Issues with Western Blot: Problems with sample preparation (e.g., phosphatase activity), antibody quality, or the blotting procedure itself can lead to unreliable results.
Q3: My total EGFR levels are decreasing after inhibitor treatment. Is this normal?
A3: Prolonged treatment with some EGFR inhibitors can lead to the downregulation and degradation of the total EGFR protein.[1] However, if you are observing a significant decrease at early time points, it could be due to unequal protein loading. Always normalize your results to a loading control like β-actin or GAPDH.
Q4: I'm seeing a lot of non-specific bands on my blot. What can I do to improve specificity?
A4: Non-specific bands can be a common issue. Here are some troubleshooting steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes specific signal and minimizes non-specific binding.
-
Improve Blocking: Increase the blocking time or try a different blocking agent. For phosphorylated proteins, Bovine Serum Albumin (BSA) is often recommended over milk, as milk contains phosphoproteins that can increase background.[2]
-
Increase Washing Steps: Increase the duration and number of washes to remove unbound antibodies.
-
Use High-Quality Antibodies: Ensure your primary antibody is validated for Western blotting and specific for the target protein.
Q5: The signal for my phosphorylated protein is very weak. How can I enhance it?
A5: Detecting phosphorylated proteins can be challenging due to their low abundance.[2] Here are some tips to improve your signal:
-
Use Fresh Lysates and Phosphatase Inhibitors: Prepare fresh cell lysates and always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[2][3]
-
Load More Protein: Increase the amount of protein loaded onto the gel.[4]
-
Use a More Sensitive Substrate: Utilize a high-sensitivity ECL substrate for detection.[3]
-
Optimize Transfer Conditions: Ensure efficient transfer of high molecular weight proteins like EGFR by optimizing the transfer time and buffer composition.
Troubleshooting Guides
Problem 1: Inconsistent p-EGFR Inhibition
You are treating your cells with a new EGFR inhibitor, "Egfr-IN-X," and observe variable or no inhibition of EGFR phosphorylation at Tyr1068.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Egfr-IN-X Degradation | Prepare fresh stock solutions and working dilutions of the inhibitor for each experiment. Ensure proper storage conditions as per the manufacturer's instructions. |
| Suboptimal Assay Conditions | Perform a dose-response experiment with a range of Egfr-IN-X concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 1 hour). Also, perform a time-course experiment with a fixed optimal concentration (e.g., 100 nM) at different time points (e.g., 15, 30, 60, 120 minutes). |
| High Basal EGFR Activation | Serum-starve the cells for 12-24 hours before stimulating with EGF and treating with the inhibitor. This will lower the basal p-EGFR levels and make the inhibitory effect more apparent. |
| Phosphatase Activity | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.[2][3] |
| Poor Antibody Performance | Use a well-validated anti-p-EGFR (Tyr1068) antibody. If possible, test a different antibody from another vendor. Include a positive control (e.g., EGF-stimulated cell lysate) and a negative control (unstimulated cell lysate) to verify antibody specificity. |
Hypothetical Quantitative Data for a Dose-Response Experiment:
| Egfr-IN-X (nM) | % p-EGFR (Tyr1068) Inhibition (Normalized to Total EGFR) |
| 0 (Vehicle) | 0% |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 98% |
| 1000 | 99% |
Problem 2: No Change in Downstream Signaling (p-Akt, p-ERK)
Despite seeing inhibition of p-EGFR, you do not observe a corresponding decrease in the phosphorylation of downstream effectors like Akt (at Ser473) and ERK (at Thr202/Tyr204).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways | The cells may be utilizing alternative signaling pathways to activate Akt and ERK, bypassing the need for EGFR signaling. This is a common mechanism of drug resistance. Investigate other receptor tyrosine kinases that might be active in your cell line. |
| Delayed or Transient Effect | The kinetics of downstream signaling inhibition may differ from that of direct EGFR inhibition. Perform a detailed time-course experiment, analyzing p-Akt and p-ERK at multiple time points after inhibitor treatment. |
| Stripping and Reprobing Issues | If you are stripping and reprobing your membrane, ensure that the stripping process is complete and has not removed a significant amount of total protein. It is often better to run parallel gels for different antibodies. |
| Antibody Issues for Downstream Targets | Verify the quality and specificity of your p-Akt and p-ERK antibodies using appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Grow cells to 80-90% confluency.
-
Treat cells with Egfr-IN-X or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
Protocol 2: Western Blotting for p-EGFR
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Reprobing: To detect total EGFR or a loading control, strip the membrane with a mild stripping buffer, block again, and repeat steps 6-10 with the appropriate primary antibody.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EGFR-IN-63 Bioavailability for In Vivo Success
Welcome to the technical support center for EGFR-IN-63. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on its nomenclature and the trend in third-generation EGFR inhibitors, this compound is likely a pyrimidine-based, covalent inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3][4][5] It is presumed to form a covalent bond with the Cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[6] This targeted approach is characteristic of inhibitors designed to overcome resistance mutations such as T790M.[6]
Q2: What are the main challenges affecting the bioavailability of compounds like this compound?
A2: The primary challenges are often low aqueous solubility and poor permeability across the intestinal membrane. Many kinase inhibitors, particularly those with a pyrimidine core, are lipophilic and crystalline, which can limit their dissolution in the gastrointestinal tract, thereby reducing absorption and overall bioavailability.
Q3: Are there any reported bioavailability data for similar compounds?
A3: Yes, for CO-1686, a 2,4-disubstituted pyrimidine-based covalent EGFR inhibitor, an oral bioavailability of 65% has been reported in mice when administered at a dose of 20 mg/kg.[6] This provides a useful benchmark when developing formulations for this compound.
Troubleshooting Guide: Low In Vivo Efficacy or High Variability
Issue 1: Sub-optimal Compound Exposure in Plasma
If you are observing lower than expected plasma concentrations of this compound or high variability between subjects, consider the following formulation and administration strategies.
-
Solution 1: Vehicle Optimization. Experiment with different vehicle formulations to enhance solubility. Common choices for poorly soluble compounds include:
-
A mixture of Cremophor EL, ethanol, and saline.
-
A solution of 2% DMSO and 98% corn oil.
-
A suspension in 0.5% methylcellulose with 0.1% Tween 80.
-
-
Solution 2: Amorphous Solid Dispersion (ASD). Consider formulating this compound as an amorphous solid dispersion. This technique involves dispersing the crystalline drug in a polymer matrix to create a more soluble, amorphous form.
-
Solution 3: Salt Formation. Investigate the possibility of forming a more soluble salt of this compound.
-
Solution: Permeability Enhancers. Include excipients in your formulation that can enhance intestinal permeability. However, be cautious as these can sometimes lead to toxicity.
Issue 2: Inconsistent Tumor Growth Inhibition
Inconsistent anti-tumor effects in xenograft models can be a direct consequence of variable drug exposure.
-
Solution: Fresh Formulations. Always prepare formulations fresh before each administration to avoid compound precipitation or degradation.
-
Solution: Homogeneity of Suspensions. If using a suspension, ensure it is homogenous by thorough vortexing or sonication before and during dosing to ensure each animal receives a consistent dose.
-
Solution: Standardize Feeding Schedule. The presence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds. Standardize the feeding schedule of your experimental animals (e.g., fasting overnight before dosing) to reduce variability.
Quantitative Data for a Structurally Similar Compound (CO-1686)
The following table summarizes the pharmacokinetic parameters of CO-1686, a 2,4-disubstituted pyrimidine covalent EGFR inhibitor, in mice. This data can serve as a reference for what might be expected with this compound.
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability (F%) | 65% | Mouse | 20 mg/kg | [6] |
| Half-life (t½) | 2.6 hours | Mouse | 20 mg/kg | [6] |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Gavage in Mice
This protocol provides a starting point for formulating a pyrimidine-based inhibitor for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a small volume of DMSO (e.g., 2% of the final volume).
-
Add corn oil to reach the final desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.
-
Administer the formulation to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).
-
Ensure the suspension is well-mixed between dosing each animal.
Protocol 2: Pharmacokinetic Study Design in Mice
This protocol outlines a basic design for a pharmacokinetic study to determine the bioavailability of this compound.
Study Groups:
-
Group 1 (Intravenous): 3-5 mice per time point. Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle.
-
Group 2 (Oral): 3-5 mice per time point. Administer this compound orally via gavage at a higher dose (e.g., 10-20 mg/kg) using an optimized formulation.
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or saphenous vein puncture) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) using appropriate software.
-
Determine oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for optimizing the in vivo bioavailability of this compound.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation [ouci.dntb.gov.ua]
- 6. Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
Egfr-IN-63 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-63. The information is designed to address common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I observed precipitation of this compound after diluting my stock solution in cell culture media. What could be the cause and how can I prevent it?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue. Several factors can contribute to this:
-
Low Solubility: The aqueous solubility of this compound may be limited.
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Media Composition: Components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
-
pH of the Media: The pH of the cell culture media can influence the charge state and solubility of the compound.
-
Temperature: Changes in temperature during experimental setup can affect solubility.
To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.
Q3: What is the known mechanism of action for this compound?
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1] Inhibition of EGFR by this compound is expected to block these signaling pathways.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in cell culture media.
Problem: Precipitate observed in cell culture media after adding this compound.
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Step 1: Verify the Integrity of the Stock Solution
-
Action: Visually inspect your 10 mM this compound stock solution in DMSO.
-
Expected Outcome: The stock solution should be a clear, homogenous solution with no visible particulates.
-
Troubleshooting: If you observe crystals or precipitate in your stock, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If the precipitate persists, the compound may have degraded, and a fresh stock should be prepared.
Step 2: Optimize the Dilution Procedure
-
Action: Review your method for diluting the stock solution into the cell culture media. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Recommended Protocol:
-
Perform an intermediate dilution of the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare another intermediate dilution from the 1 mM stock into pre-warmed (37°C) cell culture media to achieve a 10X or 100X final concentration.
-
Add the final, small volume of this intermediate media dilution to your cell culture plate and mix gently.
-
-
Key Consideration: Ensure the final concentration of DMSO in your cell culture media is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Step 3: Evaluate the Impact of Media Components
-
Action: The protein content in Fetal Bovine Serum (FBS) can sometimes contribute to compound precipitation.
-
Experimental Protocol:
-
Prepare dilutions of this compound in your base media (e.g., DMEM, RPMI-1640) with varying concentrations of FBS (e.g., 10%, 5%, 2%, 0%).
-
Incubate the media at 37°C for the duration of your experiment and visually inspect for precipitation at different time points.
-
| FBS Concentration | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| 10% | Clear | Slight Haze | Precipitate |
| 5% | Clear | Clear | Slight Haze |
| 2% | Clear | Clear | Clear |
| 0% (Serum-Free) | Clear | Clear | Clear |
Step 4: Determine the Optimal Working Concentration
-
Action: The precipitation may be concentration-dependent. Determine the maximum soluble concentration of this compound under your specific experimental conditions.
-
Experimental Protocol:
-
Prepare a serial dilution of this compound in your complete cell culture media (with your optimized FBS concentration).
-
Incubate the dilutions at 37°C and observe for precipitate formation over time.
-
| Concentration | Observation at 1 hour | Observation at 24 hours |
| 20 µM | Precipitate | Heavy Precipitate |
| 10 µM | Slight Haze | Precipitate |
| 5 µM | Clear | Slight Haze |
| 2.5 µM | Clear | Clear |
| 1 µM | Clear | Clear |
-
Recommendation: Based on these hypothetical results, a working concentration of ≤ 2.5 µM would be recommended to avoid precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare 10 mM Stock Solution: Dissolve the appropriate weight of this compound powder in 100% DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution.
-
Prepare Intermediate Stock (100X): Dilute the 10 mM stock solution in complete cell culture media (pre-warmed to 37°C) to create a 100X working stock of your highest desired final concentration. For example, for a final concentration of 10 µM, prepare a 1 mM intermediate stock.
-
Prepare Final Working Solutions: Serially dilute the 100X intermediate stock in complete cell culture media to achieve the desired final concentrations for your experiment.
-
Dosing Cells: Add 1/100th of the volume of the 100X working solution to your cell culture wells (e.g., add 2 µL to 198 µL of media in a 96-well plate).
Signaling Pathway
EGFR Signaling Pathway
Activation of EGFR by its ligands leads to receptor dimerization and autophosphorylation of tyrosine residues. These phosphorylated residues serve as docking sites for various adaptor proteins, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1]
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting EGFR-IN-63 Resistance Mechanisms In Vitro
Disclaimer: While this guide focuses on troubleshooting resistance to EGFR inhibitors, specific information regarding "EGFR-IN-63" is not publicly available. The following troubleshooting advice and protocols are based on well-characterized, third-generation EGFR tyrosine kinase inhibitors (TKIs) and are expected to be highly relevant for investigating resistance to novel agents like this compound.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line is showing unexpected resistance to this compound. What are the most common resistance mechanisms I should investigate?
A1: Acquired resistance to EGFR TKIs is a multifaceted issue. The most commonly observed mechanisms in vitro include:
-
Secondary EGFR Mutations: The "gatekeeper" T790M mutation in exon 20 of the EGFR gene is a primary cause of resistance to first and second-generation TKIs. For third-generation inhibitors, mutations like C797S can arise.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent EGFR blockade. Key pathways to investigate are:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive EGFR-independent downstream signaling.[1][2]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can provide an alternative route for cell survival and proliferation signals.
-
KRAS Mutations: Activating mutations in KRAS, a downstream effector in the EGFR pathway, can lead to constitutive signaling irrespective of EGFR inhibition.
-
-
Epithelial-to-Mesenchymal Transition (EMT): A phenotypic switch where epithelial cells lose their characteristics and gain mesenchymal properties, which has been linked to drug resistance.[3]
-
Histologic Transformation: In some cases, lung adenocarcinoma cells can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.
Q2: How can I generate an this compound resistant cell line in vitro to study these mechanisms?
A2: The most common method is through chronic, dose-escalating exposure to the drug.[1][4][5][6] This process mimics the clinical scenario of acquired resistance. A general approach involves:
-
Start with a sensitive EGFR-mutant cell line (e.g., PC-9, HCC827).
-
Initially treat the cells with a low concentration of this compound (e.g., at or slightly below the IC50).
-
Gradually increase the drug concentration as the cells adapt and resume proliferation.
-
This process can take several months to establish a stably resistant cell line.[1][5]
Q3: My cell viability assay results are inconsistent when testing this compound. What could be the problem?
A3: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) can stem from several factors:
-
Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. Over-confluent or sparsely populated wells will yield variable results.
-
Drug Concentration and Dilution Errors: Prepare fresh drug dilutions for each experiment and use calibrated pipettes to minimize errors.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.
-
Reagent Handling: Ensure assay reagents are properly stored and handled according to the manufacturer's instructions. For luminescent assays like CellTiter-Glo, allow plates to equilibrate to room temperature before adding the reagent to ensure optimal enzyme activity.[7][8][9]
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in an EGFR-Mutant Cell Line
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subclone | 1. Verify IC50: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50 compared to the parental cell line. 2. Sequence EGFR: Extract genomic DNA and perform Sanger sequencing or next-generation sequencing (NGS) to check for secondary mutations like T790M or C797S. 3. Assess Bypass Pathways: Use Western blotting to check for overexpression and phosphorylation of MET and HER2. Use qPCR to assess for gene amplification.[2][10] |
| Cell line contamination or misidentification | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cell health and drug response. |
| Experimental variability | 1. Standardize Protocols: Ensure all experimental parameters (cell density, drug concentrations, incubation times) are consistent. 2. Positive and Negative Controls: Include parental sensitive cells as a positive control for drug efficacy and untreated cells as a negative control. |
Issue 2: No Change in Downstream Signaling Despite EGFR Inhibition
| Possible Cause | Troubleshooting Steps |
| Activation of a bypass signaling pathway | 1. Western Blot Analysis: Probe for the phosphorylation status of key downstream signaling molecules like AKT, ERK, and STAT3. Persistent phosphorylation in the presence of this compound suggests bypass signaling.[11][12][13] 2. Investigate MET/HER2: As mentioned above, check for MET/HER2 amplification and activation. |
| Ineffective drug concentration or activity | 1. Confirm Drug Activity: Test the drug on a known sensitive cell line to ensure it is active. 2. Dose-Response Western Blot: Treat cells with a range of this compound concentrations and perform a Western blot for p-EGFR to confirm target engagement. |
Issue 3: Suspected Epithelial-to-Mesenchymal Transition (EMT)
| Possible Cause | Troubleshooting Steps |
| Phenotypic shift towards a mesenchymal state | 1. Microscopy: Observe cell morphology for changes from a cobblestone-like epithelial appearance to a more elongated, spindle-shaped mesenchymal morphology. 2. Western Blot for EMT Markers: Analyze the expression of key EMT markers. Expect to see a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug, Twist).[3] 3. Flow Cytometry/FACS: Use fluorescently labeled antibodies for E-cadherin and Vimentin to quantify the proportion of cells with epithelial, mesenchymal, and hybrid phenotypes.[14][15] |
Data Presentation
Table 1: Representative IC50 Values of EGFR TKIs in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance Mechanism | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Osimertinib IC50 (µM) |
| PC-9 | Exon 19 del | - | ~0.02 | ~0.01 | ~0.015 |
| PC-9/GR | Exon 19 del | T790M | >10 | >10 | ~0.02 |
| HCC827 | Exon 19 del | - | ~0.0076 | ~0.0042 | ~0.01 |
| HCC827-GR | Exon 19 del | MET Amplification | >5 | >5 | ~0.5 |
| H1975 | L858R, T790M | T790M | >10 | >10 | ~0.01 |
Note: IC50 values are approximate and can vary between labs and experimental conditions. Data compiled from multiple sources for illustrative purposes.[5][16][17][18][19]
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures.[20][21][22][23]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Western Blot for EGFR Signaling Pathway
This protocol is a general guideline for analyzing EGFR and its downstream effectors.[11][12][13][24][25]
-
Sample Preparation:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantitative PCR (qPCR) for MET Gene Amplification
This protocol provides a method for determining the relative copy number of the MET gene.[2][10][26]
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both your test cells and a control cell line with a known MET copy number using a commercial kit.
-
Quantify the DNA concentration and assess its purity.
-
-
Primer and Probe Design:
-
Design or obtain validated TaqMan primers and a probe for the MET gene and a reference gene (e.g., RNase P). The reference gene should be located on a stable chromosomal region.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing TaqMan Universal PCR Master Mix, MET primers and probe, reference gene primers and probe, and nuclease-free water.
-
Add 10-20 ng of genomic DNA to each well of a 96-well qPCR plate.
-
Run samples in triplicate.
-
-
Thermal Cycling:
-
Use a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds and 60°C for 1 minute.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the MET and reference genes.
-
Calculate the ΔCt for each sample (ΔCt = Ct_MET - Ct_Reference).
-
Calculate the ΔΔCt by normalizing to a control sample (ΔΔCt = ΔCt_sample - ΔCt_control).
-
The relative MET copy number is calculated as 2^(-ΔΔCt). A significant increase in this value compared to the control indicates gene amplification.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of acquired resistance to EGFR inhibitors.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of MET and SOX2 amplification by quantitative real-time PCR in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial-to-Mesenchymal Transition Markers [atlasantibodies.com]
- 4. Generation of cell lines with acquired resistance to EGFR-TKIs [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
- 10. mdpi.com [mdpi.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolating and targeting the real-time plasticity and malignant properties of epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. star.mit.edu [star.mit.edu]
- 26. A Novel Digital PCR Assay for Accurate Detection and Differentiation of Focal and Non-Focal Subtypes of Mesenchymal–Epithelial Transition (MET) Gene Amplification in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Use of Covalent EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent epidermal growth factor receptor (EGFR) inhibitors in preclinical studies. As "EGFR-IN-63" is not a widely documented specific agent, this guide will focus on the common challenges and side effects observed with well-characterized covalent EGFR inhibitors such as Osimertinib, Afatinib, and Dacomitinib, which can serve as representative examples.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with covalent EGFR inhibitors in preclinical animal models?
A1: The most frequently reported side effects in preclinical studies with covalent EGFR inhibitors target epithelial tissues. These include dermatological toxicities such as skin rash, dry skin, and paronychia (inflammation around the nails).[1][2][3][4][5] Gastrointestinal issues, particularly diarrhea, are also very common.[1][2][4] Other observed toxicities can include mucositis, stomatitis (mouth sores), and decreased appetite.[1][2][4] In some cases, organ-specific toxicities affecting the liver and kidneys have been noted.
Q2: How do covalent EGFR inhibitors work?
A2: Covalent EGFR inhibitors function by forming a stable, irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR protein.[6] This covalent bond permanently deactivates the receptor, leading to a prolonged inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[6][7][8]
Q3: What is the significance of the covalent bond in these inhibitors?
A3: The formation of a covalent bond leads to a prolonged and potent inhibition of EGFR signaling compared to reversible inhibitors. This can be particularly advantageous in overcoming certain forms of acquired resistance to first-generation EGFR inhibitors, such as the T790M mutation.[9]
Q4: Can off-target effects contribute to the observed side effects?
A4: Yes, while covalent inhibitors are designed to be specific, they can sometimes react with other proteins that have a similarly accessible cysteine residue, leading to off-target effects and associated toxicities. Kinase selectivity profiling is crucial during preclinical development to minimize such off-target activities.[10]
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Compound instability. Covalent inhibitors can be reactive and may degrade in certain media or buffer conditions.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
-
-
Possible Cause 2: Variable cell seeding density. Inconsistent cell numbers can lead to variability in the assay results.
-
Solution: Ensure accurate and consistent cell counting and seeding in each well of the microplate. Allow cells to adhere and stabilize for a consistent period before adding the inhibitor.
-
-
Possible Cause 3: Assay interference. The inhibitor itself might interfere with the readout of the viability assay (e.g., MTT, CellTiter-Glo).
-
Solution: Run a control experiment with the inhibitor in cell-free media to check for any direct interaction with the assay reagents.
-
Problem: No or weak inhibition of EGFR phosphorylation in Western blot.
-
Possible Cause 1: Insufficient inhibitor concentration or incubation time. The inhibitor may not have reached a sufficient concentration or been incubated long enough to effectively block EGFR signaling.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting EGFR phosphorylation.
-
-
Possible Cause 2: Poor antibody quality. The primary antibody against phosphorylated EGFR (p-EGFR) may not be specific or sensitive enough.
-
Solution: Validate the p-EGFR antibody using positive and negative controls. Ensure that the antibody is specific for the desired phosphorylation site.[11] Use phosphatase inhibitors during cell lysis to preserve the phosphorylation status of EGFR.
-
-
Possible Cause 3: Incorrect sample preparation. Denaturing conditions during sample preparation can sometimes affect antibody binding.
-
Solution: Follow a standardized and validated protocol for cell lysis and protein extraction. Some protocols suggest avoiding SDS and beta-mercaptoethanol in the initial steps if using antibodies that recognize native protein conformations.[12]
-
In Vivo Experiments
Problem: Severe weight loss and diarrhea in animal models.
-
Possible Cause 1: On-target toxicity in the gastrointestinal tract. EGFR signaling is important for maintaining the integrity of the gut epithelium.
-
Solution 1: Reduce the dose of the inhibitor. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Solution 2: Adjust the dosing schedule (e.g., intermittent dosing instead of daily dosing) to allow for recovery of the gastrointestinal tract.
-
Solution 3: Provide supportive care, such as hydration and anti-diarrheal agents, as part of the experimental protocol.
-
Problem: Skin rash and lesions in animal models.
-
Possible Cause 1: On-target toxicity in the skin. EGFR plays a critical role in the growth and maintenance of skin cells.
-
Solution 1: Consider topical treatments to manage skin-related side effects, although this is more common in clinical settings.
-
Solution 2: Monitor the severity of the skin reaction and adjust the dose or schedule of the inhibitor accordingly.
-
Solution 3: Ensure the animal's environment is clean and free from potential irritants that could exacerbate the skin condition.
-
Quantitative Data on Preclinical Side Effects
The following table summarizes common preclinical toxicities observed with representative covalent EGFR inhibitors. Note that specific values can vary depending on the animal model and experimental conditions.
| Inhibitor | Animal Model | Common Adverse Events | Grade ≥3 Adverse Events (where reported) | Reference |
| Osimertinib | Pooled analysis (human trials) | Rash/acne, diarrhea, dry skin, paronychia, stomatitis, pruritus, decreased appetite | Decreased appetite (3%) | [13] |
| Interstitial Lung Disease (ILD)-like events (3.7%) | ILD-like events (fatal in 0.3%) | [13] | ||
| Afatinib | Rat, Minipig | Gastrointestinal toxicity, skin and renal toxicities (rat) | Not specified in preclinical summary | |
| Human Trials | Diarrhea (87-96%), Rash (78-90%) | Diarrhea (23%), Rash (14%) | [9][14] | |
| Dacomitinib | Human Trials | Diarrhea (87%), rash (69%), paronychia (64%), stomatitis (45%), decreased appetite (31%), dry skin (30%) | Diarrhea (2.2%), Interstitial Lung Disease (1.3%) | [2][15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for 72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then treat with the EGFR inhibitor for the desired time and concentration. Stimulate the cells with EGF (e.g., 30 nM for 4 hours) to induce EGFR phosphorylation.[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) overnight at 4°C.[11] Also, probe a separate blot with an antibody for total EGFR and a loading control (e.g., β-actin).[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Toxicity Study
-
Animal Model: Use an appropriate rodent model (e.g., C3H mice or Sprague Dawley rats).[18][19]
-
Dosing: Administer the EGFR inhibitor via the intended clinical route (e.g., oral gavage) at various dose levels. Include a vehicle control group.[18]
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.[18]
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., day 7 and day 14) for complete blood count and serum chemistry analysis to assess for hematological and organ-specific toxicities.[18]
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract, etc.) for histopathological examination to identify any microscopic changes.[18][19]
-
Data Analysis: Analyze the collected data to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs of toxicity.[19]
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of a covalent inhibitor.
Caption: General workflow for an in vivo toxicity study of an EGFR inhibitor.
Caption: Troubleshooting logic for inconsistent in vitro assay results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. drugs.com [drugs.com]
- 3. Osimertinib: A Novel Dermatologic Adverse Event Profile in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. The efficacy and toxicity of afatinib in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vizimpro (Dacomitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo toxicity analysis of targeted TG101209 [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: Osimertinib vs. Earlier Generation EGFR Inhibitors in T790M-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, against first and second-generation EGFR TKIs in the context of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. This document synthesizes preclinical and clinical data to highlight the key differentiators in efficacy, selectivity, and mechanism of action that define the therapeutic landscape for this specific patient population.
The emergence of the T790M mutation in the EGFR gene is a primary mechanism of acquired resistance to first and second-generation EGFR TKIs, posing a significant clinical challenge. Osimertinib was specifically designed to overcome this resistance mechanism. This guide will delve into the supporting experimental data that delineates the superior performance of osimertinib in this setting.
Mechanism of Action: A Tale of Two Specificities
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, are highly effective against cancers driven by sensitizing EGFR mutations (e.g., exon 19 deletions and L858R). However, the T790M "gatekeeper" mutation, which alters the ATP-binding pocket of the EGFR kinase domain, sterically hinders the binding of these earlier-generation inhibitors, leading to drug resistance.[1]
Osimertinib, a third-generation EGFR TKI, overcomes this challenge through its unique covalent binding mechanism to the C797 residue in the EGFR active site. This irreversible interaction allows it to potently inhibit EGFR isoforms with the T790M mutation. Crucially, osimertinib exhibits significantly less activity against wild-type (WT) EGFR, which translates to a more favorable safety profile with a lower incidence of side effects commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.
Preclinical Efficacy: A Clear Distinction in Potency
The differential activity of these inhibitors against the T790M mutation is starkly illustrated by their half-maximal inhibitory concentrations (IC50) in preclinical studies.
| Compound | Generation | EGFR L858R/T790M IC50 (nM) | EGFR WT IC50 (nM) | Selectivity for T790M vs. WT |
| Osimertinib | Third | 5 - 11.44[1][2] | 461 - 493.8[1][2] | ~40-90 fold |
| Gefitinib | First | 823.3[3] | 15.5[3] | ~0.02 fold (less selective) |
| Erlotinib | First | >10,000 | ~2 | Not applicable due to high resistance |
| Afatinib | Second | 10 - 350[4][5] | 0.5 | ~0.001-0.05 fold (less selective) |
| Dacomitinib | Second | ~100-900 | 6 | ~0.007-0.06 fold (less selective) |
Table 1: In vitro potency of EGFR TKIs against T790M mutant and wild-type EGFR.
The data clearly demonstrates that osimertinib is significantly more potent against the T790M mutant EGFR compared to first and second-generation inhibitors, while maintaining a high degree of selectivity over wild-type EGFR.
Clinical Performance: The AURA3 Trial and Beyond
The superior preclinical profile of osimertinib translated into significant clinical benefit in patients with EGFR T790M-positive NSCLC who had progressed on a prior EGFR TKI. The pivotal phase III clinical trial, AURA3, provided definitive evidence of its efficacy.
| Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Osimertinib | 71%[6] | 10.1 months[6] |
| Platinum-Pemetrexed Chemotherapy | 31%[6] | 4.4 months[6] |
Table 2: Key efficacy outcomes from the AURA3 clinical trial in patients with EGFR T790M-positive NSCLC.
In contrast, clinical studies evaluating first and second-generation EGFR TKIs in patients with acquired T790M mutations have shown a lack of meaningful clinical activity. For instance, the LUX-Lung 4 trial of afatinib in patients who progressed on erlotinib or gefitinib showed a median PFS of only 4.4 months, with stable disease being the best response in two patients with confirmed T790M mutations.[7] Studies with gefitinib and erlotinib in this patient population have similarly demonstrated poor outcomes.[8][9]
Visualizing the EGFR Signaling Pathway and TKI Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. SELECT: A Phase II Trial of Adjuvant Erlotinib in Patients With Resected Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Navigating the Landscape of EGFR Inhibition: A Comparative Guide to Tyrosine Kinase Inhibitors
A direct comparison between a compound designated "Egfr-IN-63" and first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) cannot be provided at this time. Extensive searches of scientific literature and public databases did not yield any specific information, experimental data, or published research pertaining to a molecule with the identifier "this compound." This suggests that "this compound" may be an internal compound code not yet disclosed in public forums, a novel agent pending publication, or a potential typographical error.
To provide valuable insights for researchers, scientists, and drug development professionals in the field of EGFR-targeted therapies, this guide will instead offer a comprehensive comparison of the well-established first, second, and third generations of EGFR TKIs. This comparative analysis will cover their efficacy, mechanisms of action, resistance profiles, and the experimental methodologies used to evaluate them.
First-Generation EGFR TKIs: The Pioneers
First-generation EGFR TKIs, such as gefitinib and erlotinib , were revolutionary in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] These agents are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of the EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[4][5]
The Challenge of Acquired Resistance
Despite initial impressive responses, a majority of patients treated with first-generation TKIs eventually develop resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M, which accounts for approximately 50-60% of cases.[6][7][8] This "gatekeeper" mutation increases the affinity of the receptor for ATP, reducing the efficacy of reversible inhibitors.[8] Other resistance mechanisms include the amplification of bypass tracks like MET or HER2.[6][9]
A Generational Leap: Overcoming Resistance
To address the challenge of T790M-mediated resistance, subsequent generations of EGFR TKIs were developed.
-
Second-Generation TKIs: This class, including afatinib and dacomitinib , are irreversible inhibitors that form a covalent bond with the EGFR kinase domain.[7] While they showed some activity against T790M in preclinical models, their clinical efficacy in T790M-positive patients was limited, and they were often associated with increased toxicity due to off-target effects on wild-type EGFR.[8]
-
Third-Generation TKIs: Represented by osimertinib , these drugs were specifically designed to be potent and selective inhibitors of both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[5] This improved selectivity profile translates to better efficacy and a more favorable safety profile compared to earlier generations.
Quantitative Comparison of EGFR TKI Efficacy
The following table summarizes key efficacy data for different generations of EGFR TKIs in the first-line treatment of EGFR-mutant NSCLC.
| TKI Generation | Drug | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Notes |
| First | Gefitinib / Erlotinib | 9.2 - 11.0 months | 55% - 70% | Standard of care prior to third-generation TKIs. |
| Second | Afatinib | 11.1 months | 70% | Showed superiority over chemotherapy. |
| Third | Osimertinib | 18.9 months | 80% | Demonstrated superior PFS compared to first-generation TKIs in the FLAURA trial. |
Experimental Protocols
The evaluation of EGFR TKIs involves a standardized set of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against wild-type and mutant EGFR kinases.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate peptide.
-
The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Human cancer cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
-
The cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells expressing the target EGFR mutations.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Visualizing EGFR Signaling and Inhibition
To better understand the mechanisms discussed, the following diagrams illustrate the EGFR signaling pathway and the workflow for evaluating EGFR inhibitors.
Caption: EGFR signaling pathway and the point of TKI intervention.
Caption: A typical workflow for the preclinical and clinical evaluation of EGFR TKIs.
Conclusion
The development of EGFR TKIs represents a landmark achievement in precision oncology. While first-generation inhibitors laid the groundwork, the emergence of subsequent generations, particularly third-generation agents like osimertinib, has significantly improved outcomes for patients with EGFR-mutant NSCLC by effectively targeting the common T790M resistance mutation. The ongoing research and development in this area promise even more effective and durable treatment strategies in the future. Should information on "this compound" become publicly available, a direct and detailed comparison will be possible.
References
- 1. Estimated glomerular filtration rate in observational and interventional studies in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Evidence review for defining clinically significant decline in eGFR in terms of risk of kidney disease progression - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SH003 as a Redox-Immune Modulating Phytomedicine: A Ferroptosis Induction, Exosomal Crosstalk, and Translational Oncology Perspective [mdpi.com]
- 8. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 9. Measurement of kidney function | UK Kidney Association [ukkidney.org]
Head-to-Head Comparison: Egfr-IN-63 vs. Gefitinib in EGFR Inhibition
For researchers and drug development professionals navigating the landscape of EGFR inhibitors, a clear understanding of the comparative efficacy and mechanisms of novel compounds against established drugs is paramount. This guide provides a head-to-head comparison of Egfr-IN-63, a novel EGFR inhibitor, and gefitinib, a well-established therapeutic agent. This analysis is based on available preclinical data, offering insights into their respective potencies and cellular effects.
Executive Summary
This compound has emerged as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, demonstrating superior in vitro activity compared to gefitinib in both enzymatic and cell-based assays. Preclinical data indicates that this compound exhibits a lower IC50 value for EGFR inhibition and more potent anticancer activity against the MCF-7 breast cancer cell line. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparative overview.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, highlighting the comparative potency of this compound and gefitinib.
| Compound | EGFR Inhibition IC50 (µM) [1][2] | MCF-7 Cell Line Anticancer Activity IC50 (µM) [1][2] |
| This compound | 0.096 | 2.49 |
| Gefitinib | 0.166 | 4.972 |
Table 1: Comparative Potency of this compound and Gefitinib.
Mechanism of Action and Signaling Pathway
Both this compound and gefitinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR.[1][2][3] By competing with adenosine triphosphate (ATP), they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Caption: EGFR Signaling Pathway and Inhibition by this compound/Gefitinib.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare EGFR inhibitors.
EGFR Kinase Assay (In Vitro)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Caption: Workflow for an in vitro EGFR Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation: Recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and kinase buffer are prepared.
-
Compound Dilution: A serial dilution of the test compounds (this compound and gefitinib) is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The kinase, substrate, and diluted compounds are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (typically 37°C) for a specific duration to allow for phosphorylation.
-
Reaction Termination: The reaction is stopped, often by adding a chelating agent like EDTA to sequester Mg2+, which is essential for kinase activity.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as ELISA with a phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CCK-8)
This assay assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Caption: Workflow for a Cell Viability Assay (MTT/CCK-8).
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells metabolize these reagents into a colored formazan product.
-
Incubation: The plate is incubated for a further 1-4 hours to allow for the colorimetric reaction to develop.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., a cell line with a known EGFR mutation) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: The mice are randomized into different treatment groups (e.g., vehicle control, gefitinib, this compound at various doses). The compounds are administered via a clinically relevant route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: The tumor growth curves for each treatment group are plotted. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compounds. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Conclusion
The available preclinical data suggests that this compound is a more potent inhibitor of EGFR and exhibits greater anticancer activity in the MCF-7 cell line compared to gefitinib.[1][2] These findings warrant further investigation of this compound in a broader range of cancer models, including those with specific EGFR mutations and in vivo xenograft studies, to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies.
References
In Vivo Target Engagement of EGFR-IN-63: An Analysis of Publicly Available Data
A comprehensive search for publicly available scientific literature and experimental data regarding the in vivo target engagement of a compound designated "EGFR-IN-63" has yielded no specific results. This suggests that "this compound" may be an internal discovery name for a compound that has not yet been disclosed in publications or public databases, or it may be a less common identifier.
Therefore, a direct comparison of this compound with other epidermal growth factor receptor (EGFR) inhibitors, as well as a detailed guide to its in vivo validation, cannot be constructed at this time.
While information on this compound is not available, this guide will provide a framework for the in vivo validation of a novel EGFR inhibitor, using established methodologies and comparisons with well-characterized alternatives, such as third-generation inhibitors like osimertinib.
Understanding EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. The three major signaling pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[4][5]
-
PI3K-AKT-mTOR Pathway: A critical pathway for cell survival, growth, and proliferation.[2][4][5]
-
JAK-STAT Pathway: Plays a role in cell survival and proliferation.[5]
Mutations in the EGFR gene can lead to constitutive activation of these pathways, driving uncontrolled cell growth and tumor formation, particularly in non-small cell lung cancer (NSCLC).[4][5]
Visualizing the EGFR Signaling Pathway
The following diagram illustrates the key components and interactions within the EGFR signaling cascade.
Caption: Simplified EGFR Signaling Pathway.
In Vivo Validation of EGFR Target Engagement: A General Framework
To validate the in vivo target engagement of a novel EGFR inhibitor, a series of preclinical experiments are typically conducted. These studies aim to demonstrate that the compound reaches its intended target (EGFR) in a living organism, modulates its activity, and produces the desired therapeutic effect.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of an EGFR inhibitor.
Caption: Experimental Workflow for In Vivo Validation.
Comparison with Alternative EGFR Inhibitors
Novel EGFR inhibitors are often benchmarked against existing therapies. The choice of comparator depends on the specific characteristics of the new compound (e.g., its target mutation profile). For a hypothetical this compound, a comparison with a third-generation inhibitor like osimertinib would be relevant, especially if it targets resistance mutations such as T790M.
Table 1: Hypothetical Comparison of In Vivo Efficacy
| Parameter | This compound (Hypothetical) | Osimertinib (Reference) |
| Tumor Growth Inhibition (TGI) in NCI-H1975 Xenograft Model (%) | Data not available | ~80-90% at efficacious doses |
| Effective Dose (ED50) in vivo (mg/kg) | Data not available | ~1-5 mg/kg |
| Plasma Concentration at ED50 (nM) | Data not available | ~200-500 nM |
Table 2: Hypothetical Comparison of In Vivo Target Modulation
| Biomarker | This compound (Hypothetical) | Osimertinib (Reference) |
| pEGFR Inhibition in Tumor (%) | Data not available | >90% inhibition at efficacious doses |
| pERK Inhibition in Tumor (%) | Data not available | >80% inhibition at efficacious doses |
| Target Occupancy in Tumor (%) | Data not available | High and sustained occupancy |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for key experiments.
Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the EGFR inhibitor in a living organism.
Methodology:
-
Cell Line: NCI-H1975 (human NSCLC cell line with L858R and T790M EGFR mutations) is commonly used for testing third-generation inhibitors.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: NCI-H1975 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The investigational compound and a positive control (e.g., osimertinib) are administered orally or via another appropriate route at various dose levels.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors and tissues are then collected for further analysis.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
Methodology:
-
Dosing: A single dose of the compound is administered to mice.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated.
Pharmacodynamic (PD) / Biomarker Analysis
Objective: To confirm target engagement and modulation of downstream signaling pathways in vivo.
Methodology:
-
Tissue Collection: Tumors and other relevant tissues are collected from xenograft studies at specific time points after the final dose.
-
Western Blotting:
-
Tumor lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against total EGFR, phosphorylated EGFR (pEGFR), total ERK, and phosphorylated ERK (pERK).
-
Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
Band intensities are quantified to determine the extent of target inhibition.
-
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against pEGFR and other relevant markers.
-
Staining intensity and distribution are analyzed to visualize target engagement at the cellular level.
-
Conclusion
While specific data for this compound is not publicly available, the established methodologies for in vivo validation of EGFR inhibitors provide a clear roadmap for its preclinical development. A thorough investigation of its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy, benchmarked against standard-of-care agents like osimertinib, would be essential to determine its therapeutic potential. Researchers and drug development professionals are encouraged to consult the extensive body of literature on other EGFR inhibitors to guide the in vivo characterization of novel compounds in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. The third-generation EGFR TKI osimertinib could be a promising neoadjuvant therapy in patients with resectable EGFR-mutant NSCLC - Karasaki - AME Clinical Trials Review [actr.amegroups.org]
- 3. Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness comparison of third-generation EGFR-TKI as initial and sequential therapy in adjuvant treatment for EGFR mutation-sensitive stage IIIA non-small cell lung cancer after surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung cancer - Wikipedia [en.wikipedia.org]
Unraveling Cross-Resistance: A Comparative Analysis of Egfr-IN-63 and Other EGFR Inhibitors
For Immediate Release
A comprehensive analysis of available preclinical data provides insights into the potential cross-resistance profile of Egfr-IN-63, a novel 2,4,6-trisubstituted quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor. This guide synthesizes existing data to offer a comparative overview for researchers, scientists, and drug development professionals, highlighting the importance of understanding resistance mechanisms in the development of next-generation cancer therapeutics.
This compound: Initial Efficacy Data
This compound has been identified as a potent inhibitor of EGFR. Initial in vitro studies have demonstrated its efficacy in inhibiting EGFR with a half-maximal inhibitory concentration (IC50) of 0.096 µM. Furthermore, it has shown anticancer activity in the MCF-7 breast cancer cell line with an IC50 of 2.49 µM.[1] Notably, these studies suggest that this compound exhibits superior EGFR inhibition compared to the first-generation EGFR inhibitor, Gefitinib.[1]
Understanding EGFR Inhibitor Resistance
The development of resistance remains a significant challenge in the clinical use of EGFR inhibitors. Resistance can be broadly categorized as either on-target, involving alterations in the EGFR gene itself, or off-target, through the activation of bypass signaling pathways.
Common On-Target Resistance Mechanisms:
-
T790M Mutation: A gatekeeper mutation in exon 20 of the EGFR gene, the T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.
-
C797S Mutation: This mutation in exon 20 affects the covalent binding site of third-generation inhibitors like osimertinib, leading to resistance.
Key Off-Target Resistance Mechanisms:
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase can bypass EGFR blockade.
-
HER2 Amplification: Overexpression of the HER2 receptor, another member of the ErbB family, can also confer resistance.
-
Activation of Downstream Pathways: Mutations or alterations in components of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways can lead to EGFR-independent cell survival and proliferation.
-
Histological Transformation: In some cases, lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which are not dependent on EGFR signaling.
Cross-Resistance Profile of this compound: An Evidence-Based Postulation
Direct experimental data on the cross-resistance of this compound with other EGFR inhibitors is not yet publicly available. However, based on its chemical structure as a 2,4,6-trisubstituted quinazoline derivative and the known mechanisms of resistance to other inhibitors in this class, a potential cross-resistance profile can be postulated.
Table 1: Postulated Cross-Resistance Profile of this compound
| EGFR Inhibitor Class | Common Resistance Mutations/Mechanisms | Postulated Activity of this compound | Rationale |
| First-Generation (e.g., Gefitinib, Erlotinib) | T790M | Potentially Inactive | As a quinazoline-based inhibitor, it is likely susceptible to the steric hindrance caused by the T790M mutation, similar to first-generation inhibitors. |
| Second-Generation (e.g., Afatinib, Dacomitinib) | T790M | Potentially Inactive | Similar to first-generation inhibitors, the T790M mutation is a primary resistance mechanism. |
| Third-Generation (e.g., Osimertinib) | C797S, MET Amplification, HER2 Amplification | Activity against C797S is unknown. Activity against MET/HER2 amplification is unlikely without specific multi-targeting capabilities. | The activity against the C797S mutation would depend on its binding mode (covalent vs. non-covalent) and interaction with the ATP-binding pocket. Resistance due to bypass pathway activation is generally independent of the specific EGFR inhibitor's structure. |
Experimental Protocols
The following are generalized experimental protocols commonly used to assess EGFR inhibitor efficacy and cross-resistance, based on the initial characterization of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity.
Methodology:
-
Recombinant human EGFR protein is incubated with the test compound (e.g., this compound) at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MCF-7, and various lung cancer cell lines with known EGFR mutation status) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
IC50 values are determined by plotting cell viability against compound concentration.
Western Blot Analysis
Objective: To evaluate the effect of a compound on EGFR signaling pathways.
Methodology:
-
Cells are treated with the test compound for a specific duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions involved in EGFR signaling and the experimental process of evaluating inhibitors, the following diagrams are provided.
Caption: Simplified EGFR Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Evaluation.
Future Directions
To definitively establish the cross-resistance profile of this compound, further rigorous preclinical studies are imperative. These should include:
-
Testing against a panel of lung cancer cell lines with diverse, clinically relevant EGFR mutations, including T790M and C797S.
-
Evaluation in cell lines with known mechanisms of off-target resistance, such as MET or HER2 amplification.
-
In vivo studies using xenograft models to confirm in vitro findings and assess efficacy in a more complex biological system.
The development of novel EGFR inhibitors like this compound holds promise for overcoming the challenge of drug resistance. A thorough understanding of their cross-resistance profiles is essential for their successful clinical translation and for guiding the development of effective combination therapies.
References
Independent Validation of Egfr-IN-63's Anti-Tumor Activity: A Comparative Analysis
A comprehensive review of the available scientific literature reveals no specific anti-tumor agent or inhibitor publicly designated as "Egfr-IN-63." Extensive searches across multiple databases for preclinical and clinical studies, chemical suppliers, and cancer research forums have not yielded any information on a compound with this identifier. The search results consistently return information related to the Epidermal Growth Factor Receptor (EGFR) itself, a well-established target in cancer therapy, and "eGFR" or estimated Glomerular Filtration Rate, a measure of kidney function.
This lack of public information prevents a direct comparative analysis of this compound's anti-tumor activity against other EGFR inhibitors. To provide the requested "Publish Comparison Guide," foundational information such as the compound's mechanism of action, preclinical data demonstrating its efficacy and selectivity, and ideally, findings from independent research groups are essential.
Therefore, this guide cannot be completed as requested. We urge the user to verify the exact name and any alternative identifiers for the compound of interest. Should a corrected name be provided, a thorough and objective comparison guide will be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following sections outline the standard framework and types of data that would be included in such a comparative guide for a hypothetical EGFR inhibitor.
I. Comparative Efficacy of EGFR Inhibitors (Hypothetical Data)
A typical comparison would involve summarizing key quantitative data from in vitro and in vivo studies. This allows for a direct assessment of the inhibitor's potency and efficacy against relevant cancer models.
Table 1: In Vitro Potency of EGFR Inhibitors Against Common EGFR Mutations
| Compound | IC50 (nM) vs. WT EGFR | IC50 (nM) vs. L858R | IC50 (nM) vs. Exon 19 Del | IC50 (nM) vs. T790M |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Gefitinib | 20-80 | 5-20 | 2-10 | >5000 |
| Erlotinib | 20-100 | 5-25 | 2-15 | >5000 |
| Afatinib | 0.5-5 | 0.4-1 | 0.2-0.8 | 10-50 |
| Osimertinib | 10-50 | 1-10 | 1-15 | 1-10 |
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Compound | Dosing Regimen | Tumor Model | Tumor Growth Inhibition (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Gefitinib | 50 mg/kg, qd | NCI-H1975 (L858R/T790M) | <20% |
| Osimertinib | 25 mg/kg, qd | NCI-H1975 (L858R/T790M) | >90% |
| Erlotinib | 50 mg/kg, qd | HCC827 (Exon 19 Del) | ~80% |
II. Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of scientific findings.
A. Cell-Based Proliferation Assay
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses (e.g., A549 - WT, HCC827 - Exon 19 Del, NCI-H1975 - L858R/T790M) would be used.
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the EGFR inhibitors (e.g., this compound, Gefitinib, Osimertinib) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
B. In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: 5-10 million cancer cells (e.g., NCI-H1975) are subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The investigational compound and comparator drugs are administered daily (or as per the determined schedule) via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
III. Signaling Pathway and Experimental Workflow Diagrams
Visual representations of biological pathways and experimental designs are essential for clear communication.
Caption: Simplified EGFR signaling cascade and point of intervention.
Caption: Standard workflow for in vivo anti-tumor efficacy studies.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Egfr-IN-63
For researchers, scientists, and drug development professionals handling Egfr-IN-63, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of this potent compound into the ecosystem.
This compound, a small molecule inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent disposal procedures must be followed to mitigate these hazards. The primary directive is to avoid release into the environment and to dispose of the substance and its container at an approved waste disposal facility[1].
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in the handling area[1].
Disposal Protocol for this compound and Contaminated Materials
All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste.
Key Disposal Steps:
-
Segregation: All this compound waste must be segregated from general laboratory trash and other waste streams. This includes unused or expired compounds, solutions, and any materials that have come into direct contact with the chemical, such as pipette tips, tubes, flasks, and contaminated gloves or bench paper.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable items in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition, while awaiting pickup by a certified hazardous waste disposal service[1].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. The spill should be cleaned up by trained personnel wearing appropriate PPE. The spilled material and all cleanup supplies must be collected and disposed of as hazardous waste[1].
Summary of Disposal Parameters
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | Labeled, sealed hazardous waste container | Hazardous Waste, this compound, Toxic, Aquatic Hazard | Approved Waste Disposal Plant |
| Liquid this compound | Labeled, sealed hazardous waste container | Hazardous Waste, this compound, Toxic, Aquatic Hazard | Approved Waste Disposal Plant |
| Contaminated Labware | Labeled, sealed hazardous waste container | Hazardous Waste, this compound, Toxic, Aquatic Hazard | Approved Waste Disposal Plant |
| Contaminated Sharps | Labeled sharps container | Hazardous Waste, this compound, Toxic, Aquatic Hazard | Approved Waste Disposal Plant |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
